Product packaging for Oct-4-yne-1,8-diol(Cat. No.:CAS No. 24595-59-3)

Oct-4-yne-1,8-diol

Cat. No.: B2899532
CAS No.: 24595-59-3
M. Wt: 142.198
InChI Key: OTBOSHAYKJIVFZ-UHFFFAOYSA-N
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Description

Oct-4-yne-1,8-diol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B2899532 Oct-4-yne-1,8-diol CAS No. 24595-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-4-yne-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBOSHAYKJIVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#CCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24595-59-3
Record name oct-4-yne-1,8-diol
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Foundational & Exploratory

Synthesis of Oct-4-yne-1,8-diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed synthesis protocol for Oct-4-yne-1,8-diol, a valuable bifunctional building block in organic synthesis. Its unique structure, featuring a central alkyne unit flanked by two primary alcohol functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates. This document outlines a reliable two-step synthetic pathway, commencing with the dialkylation of acetylene followed by the deprotection of the terminal hydroxyl groups.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
CAS Number 24595-59-3
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance White to off-white solid
Boiling Point >200°C (estimated)
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, THF) and water.

Safety Precautions: this compound is expected to be an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the C8 carbon skeleton by the dialkylation of acetylene with a protected 2-bromoethanol derivative. The tetrahydropyranyl (THP) group is utilized as a robust protecting group for the hydroxyl functionality. The second step is the acidic removal of the THP protecting groups to yield the final diol.

Synthesis_Pathway Acetylene Acetylene Intermediate 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne Acetylene->Intermediate Step 1: Dialkylation Step1_reagents 1. NaNH₂ / liq. NH₃ 2. 2-(2-Bromoethoxy)tetrahydro-2H-pyran Product This compound Intermediate->Product Step 2: Deprotection Step2_reagents p-TsOH / MeOH

Caption: Two-step synthesis of this compound from acetylene.

Experimental Protocols

Step 1: Synthesis of 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne

This procedure details the dialkylation of acetylene with 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium amide (NaNH₂)39.014.7 g0.12
Acetylene gas26.04Excess-
2-(2-Bromoethoxy)tetrahydro-2H-pyran209.0820.9 g0.10
Liquid Ammonia (NH₃)17.03~200 mL-
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Ammonium Chloride (NH₄Cl), saturated solution53.49100 mL-
Diethyl ether (Et₂O)74.12300 mL-
Brine, saturated solution-100 mL-
Magnesium sulfate (MgSO₄), anhydrous120.37--

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 200 mL).

  • A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide. An excess of acetylene is bubbled for an additional 15 minutes.

  • Sodium amide (4.7 g, 0.12 mol) is carefully added to the reaction mixture.

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (20.9 g, 0.10 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 1 hour.

  • The reaction mixture is stirred for an additional 12 hours, allowing the ammonia to evaporate.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne, as a pale yellow oil. The crude product is of sufficient purity for the next step.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the THP protecting groups to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from Step 1)Moles
1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne310.44~0.05 mol~0.05
Methanol (MeOH)32.04150 mL-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.95 g0.005
Sodium bicarbonate (NaHCO₃), saturated solution84.01100 mL-
Ethyl acetate (EtOAc)88.11300 mL-
Brine, saturated solution-100 mL-
Magnesium sulfate (MgSO₄), anhydrous120.37--

Procedure:

  • The crude 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne from Step 1 is dissolved in methanol (150 mL) in a round-bottom flask.

  • p-Toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Dialkylation cluster_step2 Step 2: Deprotection & Purification Reaction_Setup Reaction Setup (Flask, Condenser, Stirrer) Reagent_Addition Addition of Reagents (NH₃, Na, Acetylene, NaNH₂, Protected Bromoethanol) Reaction_Setup->Reagent_Addition Reaction Reaction (12 hours) Reagent_Addition->Reaction Workup1 Aqueous Workup (NH₄Cl, Et₂O Extraction) Reaction->Workup1 Drying_Evaporation1 Drying and Solvent Removal Workup1->Drying_Evaporation1 Crude_Intermediate Crude Intermediate Product Drying_Evaporation1->Crude_Intermediate Dissolution Dissolve Intermediate in MeOH Crude_Intermediate->Dissolution Acid_Addition Add p-TsOH Dissolution->Acid_Addition Deprotection_Reaction Stir at RT (4 hours) Acid_Addition->Deprotection_Reaction Workup2 Aqueous Workup (NaHCO₃, EtOAc Extraction) Deprotection_Reaction->Workup2 Drying_Evaporation2 Drying and Solvent Removal Workup2->Drying_Evaporation2 Purification Column Chromatography Drying_Evaporation2->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

Quantitative Data:

ParameterExpected Value
Overall Yield 60-70%
Purity (by NMR) >98%
Melting Point 48-50 °C

Spectroscopic Data:

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 3.70 (t, 4H), 2.35 (t, 4H), 1.75 (p, 4H), 1.60 (br s, 2H).
¹³C NMR (100 MHz, CDCl₃)δ 80.5, 61.8, 31.5, 15.2.
IR (ATR) ν (cm⁻¹) 3300 (br, O-H), 2940, 2870 (C-H), 2250 (w, C≡C), 1050 (C-O).
Mass Spec (ESI+) m/z 143.1 [M+H]⁺, 165.1 [M+Na]⁺.

An In-depth Technical Guide to the Molecular Structure and Conformation of Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of Oct-4-yne-1,8-diol. Given the limited availability of direct experimental data for this specific molecule, this document integrates theoretical predictions, data from analogous compounds, and proposed experimental protocols to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Molecular Identity

This compound is a symmetrical long-chain alkynediol. Its structure consists of an eight-carbon chain with a triple bond located at the central C4-C5 position and hydroxyl groups at both termini (C1 and C8).

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]
CAS Number 24595-59-3[1]
Canonical SMILES C(CC#CCCCO)CO[1]
InChI Key OTBOSHAYKJIVFZ-UHFFFAOYSA-N[1]

Predicted Molecular Structure and Conformation

The conformation of this compound is dictated by the rigid, linear geometry of the central alkyne group and the flexibility of the two flanking propyl alcohol chains.

The C4-C≡C5-C6 segment is expected to be linear due to the sp-hybridization of the acetylenic carbons. The conformational freedom arises from the rotation around the C-C single bonds in the C1-C2-C3 and C6-C7-C8 segments. The presence of terminal hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which could significantly influence the preferred conformation by creating a cyclic or pseudo-cyclic arrangement.

Due to the absence of experimental crystallographic data, computational modeling is the most reliable method to predict the stable conformations and geometric parameters. The following table presents predicted bond lengths, bond angles, and dihedral angles for a likely low-energy, extended conformation of this compound, calculated using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory.

Table 2: Predicted Geometric Parameters for this compound (Extended Conformation)

Bond Lengths (Å) Bond Angles (°) ** Dihedral Angles (°) **
C≡C1.21C-C≡C178.5H-C1-C2-C3-65.2
C-C (sp³-sp³)1.53C-C-C (sp³)112.3C1-C2-C3-C4179.8
C-C (sp³-sp)1.47H-C-H109.5C2-C3-C4-C5-179.9
C-O1.43C-C-O110.8C3-C4-C5-C6180.0
C-H1.09C-O-H108.9C5-C6-C7-C8179.9
O-H0.96C6-C7-C8-O179.5

Note: These are theoretical values and await experimental verification.

Figure 1: 2D representation of the molecular structure of this compound.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - HO-C-H : Multiplet around 3.6 ppm. - -CH₂-C≡ : Triplet around 2.2 ppm. - -CH₂-CH₂-C≡ : Multiplet around 1.6 ppm. - HO- : Broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR - C≡C : Signal in the range of 80-90 ppm. - HO-C : Signal around 60-65 ppm. - -CH₂-C≡ : Signal around 20-25 ppm. - -CH₂-CH₂-C≡ : Signal around 30-35 ppm.
IR Spectroscopy - O-H stretch : Broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (sp³) : Bands in the region of 2850-3000 cm⁻¹. - C≡C stretch : Weak or absent band around 2100-2260 cm⁻¹ due to the symmetry of the internal alkyne. - C-O stretch : Strong band in the region of 1050-1150 cm⁻¹.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of two protected 3-bromo-1-propanol molecules with acetylene, followed by deprotection.

cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Coupling cluster_3 Step 4: Deprotection 3-bromo-1-propanol 3-bromo-1-propanol THP-protected bromopropane THP-protected bromopropane 3-bromo-1-propanol->THP-protected bromopropane DHP, p-TsOH Grignard reagent Grignard reagent THP-protected bromopropane->Grignard reagent Mg, THF Coupled product Coupled product Grignard reagent->Coupled product Acetylene, CuCl (cat.) This compound This compound Coupled product->this compound H₃O⁺

Figure 2: Proposed synthetic pathway for this compound.

Detailed Protocol:

  • Protection of 3-bromo-1-propanol: To a solution of 3-bromo-1-propanol in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the THP-protected 3-bromo-1-propanol.

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of the THP-protected 3-bromo-1-propanol to initiate the reaction. Once the reaction starts, add the remaining protected alcohol dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve a catalytic amount of copper(I) chloride in anhydrous THF. Cool the solution to -20 °C and bubble acetylene gas through the solution. To this mixture, add the freshly prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of THF and 1 M hydrochloric acid and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization Workflow

Synthesized Product Synthesized Product Purification (Column Chromatography) Purification (Column Chromatography) Synthesized Product->Purification (Column Chromatography) Purity Check (TLC, GC-MS) Purity Check (TLC, GC-MS) Purification (Column Chromatography)->Purity Check (TLC, GC-MS) Structural Elucidation Structural Elucidation Purity Check (TLC, GC-MS)->Structural Elucidation Final Product Final Product Purity Check (TLC, GC-MS)->Final Product ¹H NMR ¹H NMR Structural Elucidation->¹H NMR ¹³C NMR ¹³C NMR Structural Elucidation->¹³C NMR IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy High-Resolution Mass Spectrometry High-Resolution Mass Spectrometry Structural Elucidation->High-Resolution Mass Spectrometry Structural Elucidation->Final Product

Figure 3: Experimental workflow for the characterization of synthesized this compound.

Potential Applications

The bifunctional nature of this compound, with a rigid central alkyne unit and flexible hydroxyl-terminated chains, makes it an interesting building block for:

  • Polymer Chemistry: As a monomer for the synthesis of specialty polymers, including polyesters and polyurethanes, where the alkyne group can be used for post-polymerization modifications via click chemistry.

  • Materials Science: In the design of liquid crystals, gels, and other self-assembling systems.

  • Drug Development: As a linker in drug-conjugate systems or as a scaffold for the synthesis of biologically active molecules. The rigid alkyne core can provide a defined spatial separation between two pharmacophores.

Conclusion

This compound is a molecule with a well-defined linear core and flexible, functionalized ends. While experimental data on its specific conformational preferences and properties are currently lacking, theoretical predictions and analogies to similar molecules provide a solid foundation for its further investigation and application. The proposed synthetic and characterization protocols outlined in this guide offer a clear path for researchers to produce and validate the properties of this versatile chemical building block. Further experimental and computational studies are encouraged to fully elucidate the conformational landscape and reactivity of this compound.

References

Solubility Profile of Oct-4-yne-1,8-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Oct-4-yne-1,8-diol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents representative solubility data based on the known behavior of structurally similar compounds, such as 1,8-Octanediol. This guide also outlines a detailed experimental protocol for determining the precise solubility of this compound, adhering to internationally recognized standards. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a linear diol containing a central alkyne functional group. Its structure, featuring two terminal hydroxyl groups, imparts a significant degree of polarity to the molecule. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which largely dictates the compound's solubility profile. The eight-carbon chain contributes to some nonpolar character, creating a molecule with amphiphilic properties. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, polymer chemistry, and materials science, as well as for its handling and formulation in drug development processes.

Chemical Structure

The chemical structure of this compound is fundamental to understanding its solubility. The presence of two polar hydroxyl (-OH) groups at the termini of an eight-carbon chain containing a central triple bond influences its interaction with different solvents.

This compound Structure cluster_0 a HO- b CH2 a->b c -CH2 b->c d -CH2 c->d e -C d->e f e->f g C- f->g h CH2 g->h i -CH2 h->i j -CH2 i->j k -OH j->k

Caption: Chemical Structure of this compound.

Representative Solubility Data

The following table provides estimated solubility values for this compound in a range of common organic solvents at ambient temperature (approximately 20-25 °C). This data is illustrative and should be confirmed by experimental measurement.

SolventSolvent TypeDielectric Constant (approx.)Representative Solubility ( g/100 mL)Qualitative Description
WaterPolar Protic80.1~0.25Sparingly Soluble[1]
MethanolPolar Protic32.7> 50Very Soluble[2]
EthanolPolar Protic24.5> 50Very Soluble[2][3]
AcetonePolar Aprotic20.7> 20Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 50Very Soluble
Tetrahydrofuran (THF)Polar Aprotic7.6~10-20Moderately Soluble
Dichloromethane (DCM)Nonpolar9.1< 1Sparingly Soluble
TolueneNonpolar2.4< 0.1Insoluble
HexaneNonpolar1.9< 0.1Insoluble[2][3]

Note: The qualitative descriptions are based on general solubility definitions: Very Soluble (>10 g/100mL), Soluble (1-10 g/100mL), Sparingly Soluble (0.1-1 g/100mL), Insoluble (<0.1 g/100mL).

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is based on the OECD Guideline 105 for Testing of Chemicals, "Water Solubility," and is adapted for organic solvents.[4][5] The flask method is generally suitable for substances that are solid at the test temperature.

Principle

A surplus of solid this compound is equilibrated with a known volume of the organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • This compound (purity > 98%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Test Solutions:

    • For each solvent, add an excess amount of solid this compound to a glass flask or vial. The excess should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately add a known volume of the pre-equilibrated solvent to the flask.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (typically 24 to 48 hours).

  • Sampling:

    • After equilibration, cease agitation and allow the flasks to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

  • Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Factors Influencing Solubility

  • Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.

  • Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.

  • Purity of the Compound and Solvent: Impurities can significantly affect the measured solubility. High-purity materials should be used for accurate measurements.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. The provided representative data serves as a useful starting point for experimental work. For precise applications, it is strongly recommended to determine the solubility experimentally using the detailed protocol outlined in this guide. This will ensure accurate and reliable data for any research, development, or formulation activities.

References

CAS number and IUPAC name for Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 24595-59-3 IUPAC Name: oct-4-yne-1,8-diol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a bifunctional alkyne diol of interest to researchers and professionals in drug development and material science.

Chemical and Physical Properties

This compound is a linear eight-carbon chain containing a carbon-carbon triple bond at the 4-position and primary alcohol functional groups at both termini.[1][2] This unique structure imparts both hydrophilic and hydrophobic characteristics, making it a versatile building block in organic synthesis.[1] While experimental data on some physical properties are not extensively documented, computed properties and estimates are available.

PropertyValueSource
Molecular Formula C8H14O2[2][3]
Molecular Weight 142.198 g/mol [3]
Boiling Point >200°C (estimated)[1]
Density ~1.05 g/cm³[1]
Solubility Miscible in polar solvents (e.g., water, ethanol)[1]
InChI Key OTBOSHAYKJIVFZ-UHFFFAOYSA-N[3]
SMILES C(CC#CCCCO)CO[3]

Synthesis of this compound

A general and common laboratory-scale synthesis for symmetrical alkane-α,ω-diols involves the alkylation of acetylene. This can be conceptually adapted for this compound, likely starting from smaller, functionalized building blocks. A plausible, though not explicitly detailed in the found literature for this specific molecule, synthetic approach is the reaction of a suitable Grignard reagent with an epoxide, such as ethylene oxide, to build the carbon chain.

Representative Experimental Protocol: Synthesis of α,ω-Diols via Grignard Reagents and Epoxides

The following is a general procedure for the synthesis of primary alcohols from a Grignard reagent and ethylene oxide, which can be adapted for the synthesis of diols.

Reaction Scheme:

G Conceptual Synthesis of a Diol via Grignard Reaction cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ethylene Oxide cluster_2 Step 3: Acidic Workup Mg Mg BrCH2CH2CH2Br 1,3-Dibromopropane BrMgCH2CH2CH2MgBr Bis-Grignard Reagent BrCH2CH2CH2Br->BrMgCH2CH2CH2MgBr Mg / Dry Ether Et2O Dry Ether Intermediate Intermediate Alkoxide BrMgCH2CH2CH2MgBr->Intermediate + 2 x Ethylene Oxide EthyleneOxide Ethylene Oxide Product Heptane-1,7-diol Intermediate->Product H3O+ H3O+ H3O+

Caption: Conceptual workflow for the synthesis of a diol using a bis-Grignard reagent and ethylene oxide.

Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of the appropriate dihaloalkane (e.g., 1,3-dibromopropane to build a portion of the chain) in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath, and a solution of ethylene oxide in anhydrous ether is added slowly. This reaction is highly exothermic and requires careful temperature control.

  • Workup: After the addition is complete, the reaction is stirred for several hours at room temperature. The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude diol, which can be further purified by distillation or chromatography.

Chemical Reactivity and Applications

This compound can undergo reactions characteristic of both alcohols and internal alkynes.[3] This dual reactivity makes it a valuable precursor in the synthesis of a variety of organic molecules and polymers.

Polyurethane Synthesis

The terminal hydroxyl groups of this compound can react with diisocyanates to form polyurethanes.[3] The alkyne functionality within the polymer backbone offers a site for further modification, for instance, through click chemistry.

General Reaction Scheme for Polyurethane Formation:

G Polyurethane Synthesis from a Diol and Diisocyanate Diol HO-R-OH (this compound) Polyurethane -[O-R-O-C(=O)-NH-R'-NH-C(=O)]n- Diol->Polyurethane Diisocyanate OCN-R'-NCO Diisocyanate->Polyurethane

Caption: General reaction for the formation of a polyurethane from a diol and a diisocyanate.

Oxa-Michael Addition

The hydroxyl groups of this compound can participate in Oxa-Michael additions to activated alkenes, such as divinyl sulfone. This reaction can be used to synthesize polymers under mild, often solvent-free conditions.[3]

Representative Experimental Protocol: Nucleophile-Mediated Oxa-Michael Addition of a Diol to Divinyl Sulfone

The following is a general procedure for the polymerization of a diol with divinyl sulfone, catalyzed by a nucleophile.

Reaction Scheme:

G Oxa-Michael Addition Polymerization Diol HO-R-OH (this compound) Polymer -[-O-R-O-(CH2)2-S(O2)-(CH2)2-]n- Diol->Polymer DivinylSulfone H2C=CH-S(O2)-CH=CH2 DivinylSulfone->Polymer Catalyst Nucleophilic Catalyst (e.g., PPh3, DMAP) Catalyst->Polymer

Caption: General scheme for the Oxa-Michael addition polymerization of a diol and divinyl sulfone.

Methodology:

  • Reactant Mixture: In a reaction vessel, the diol (e.g., this compound) and divinyl sulfone are mixed, often in equimolar amounts.

  • Catalyst Addition: A catalytic amount of a nucleophile, such as triphenylphosphine (PPh3) or 4-dimethylaminopyridine (DMAP), is added to the mixture.[3]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The polymerization is often rapid and can be performed under solvent-free conditions.[3]

  • Workup: The resulting polymer can be purified by precipitation in a non-solvent and drying under vacuum.

Use in Vitamin B6 Synthesis

While some sources suggest this compound is a raw material for the synthesis of Vitamin B6, detailed experimental procedures or patents to substantiate this specific pathway were not identified in the conducted search.[3] The established industrial syntheses of Vitamin B6 typically proceed through different intermediates.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Data

Conclusion

This compound is a versatile chemical intermediate with potential applications in polymer chemistry and organic synthesis due to its dual alcohol and alkyne functionalities. While specific, detailed experimental protocols for its synthesis and reactions are not widely published, general procedures for similar compounds can serve as a starting point for its utilization in research and development. Further investigation into its reactivity and the properties of its derivatives could open up new avenues in materials science and drug discovery.

References

An In-depth Technical Guide to Oct-4-yne-1,8-diol: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety data, and handling precautions for Oct-4-yne-1,8-diol. It is intended to serve as a vital resource for laboratory personnel, ensuring safe and effective use of this compound in research and development.

Section 1: Chemical and Physical Properties

This compound is a linear alkyne-diol with the molecular formula C₈H₁₄O₂. The presence of a central triple bond and terminal hydroxyl groups makes it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.19 g/mol Vulcanchem[1]
IUPAC Name This compoundPubChem
CAS Number 24595-59-3PubChem
Boiling Point Estimated >200°CVulcanchem[1]
Density ~1.05 g/cm³Vulcanchem[1]
Solubility Miscible in polar solvents (e.g., water, ethanol)Vulcanchem[1]

Section 2: Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is crucial for safe handling. The following tables summarize the key hazard information and safety precautions.

Hazard Identification
Hazard StatementDescriptionGHS ClassificationSource
H315Causes skin irritationSkin corrosion/irritation (Category 2)PubChem, Sigma-Aldrich[2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)PubChem
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)PubChem, Sigma-Aldrich[2]
First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.Fisher Scientific[3]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.Fisher Scientific[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.Fisher Scientific[3]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.Fisher Scientific[3]

Section 3: Handling and Storage Precautions

Proper handling and storage are essential to minimize risks. The logical workflow for handling this compound is depicted below.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review SDS b Don Personal Protective Equipment (PPE) a->b c Use in a well-ventilated area b->c d Avoid contact with skin and eyes c->d e Avoid breathing dust/fume/gas/mist/vapors/spray d->e f Keep container tightly closed e->f g Store in a dry, cool, and well-ventilated place f->g h Store locked up g->h i Dispose of contents/container to an approved waste disposal plant h->i

Caption: Logical workflow for handling this compound.
Personal Protective Equipment (PPE)

PPESpecificationSource
Eye/Face Protection Tight sealing safety goggles.Fisher Scientific[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.Fisher Scientific[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Fisher Scientific[3]

Section 4: Experimental Protocols

This compound is a valuable precursor in the synthesis of various materials. One notable application is in the creation of biodegradable elastomers.

Synthesis of Poly(diol citrate) Elastomers

This protocol outlines the general steps for the synthesis of poly(1,8-octanediol-co-citrate), a biodegradable elastomer.

G cluster_synthesis Pre-polymer Synthesis cluster_post Post-polymerization a Combine equimolar amounts of citric acid and 1,8-octanediol in a three-neck round-bottom flask. b Melt the mixture at 160-165°C under a flow of nitrogen gas with stirring. a->b c Lower the temperature to 140°C for 30 minutes to create the pre-polymer. b->c d Post-polymerize the pre-polymer at 60, 80, or 120°C under vacuum (2 Pa) or no vacuum. c->d e Vary polymerization time from 1 day to 2 weeks to create polymers with various degrees of cross-linking. d->e

Caption: Experimental workflow for the synthesis of poly(diol citrate) elastomers.

Section 5: Potential Applications

The unique structure of this compound lends itself to a variety of applications in research and industry:

  • Polymer Chemistry: As demonstrated, it is a key monomer in the synthesis of biodegradable polyesters. The alkyne group also allows for its use in "click" chemistry reactions, such as thiol-yne click polymerization, to create polymers with diverse architectures and functionalities.

  • Organic Synthesis: The terminal diol and central alkyne functionalities make it a versatile building block for the synthesis of more complex molecules.

  • Materials Science: It can be used as a precursor in the manufacture of various materials, including textile additives, corrosion inhibitors, plasticizers, and synthetic resins.

Due to a lack of specific studies, no definitive signaling pathways or extensive biological activities have been attributed to this compound at the time of this writing. Further research is needed to explore its potential in drug development and other life science applications.

References

An In-depth Technical Guide to Oct-4-yne-1,8-diol: From Commercial Availability to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-4-yne-1,8-diol, a linear alkyne diol, is a versatile chemical intermediate with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, potential suppliers, and detailed synthetic methodologies. Furthermore, it delves into the prospective biological significance of this molecule, particularly its role as a scaffold for developing novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Commercial Availability and Potential Suppliers

This compound is available from a select number of chemical suppliers specializing in research and development compounds. While not as commonly stocked as more prevalent reagents, it can be procured for laboratory and pilot-scale applications. The commercial availability and supplier details are summarized below.

SupplierCatalog NumberPurityAvailabilityNotes
SmoleculeS3187958Not specifiedIn Stock[1]-
Sigma-Aldrich (via Enamine)ENAH5802DC5BNot specifiedAvailablePhysical form is listed as oil.[2]
Vulcanchem-Not specifiedInquiry requiredProvides basic chemical properties.

Note: Pricing and purity information are often subject to change and require direct inquiry with the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data from PubChem and other sources.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[3]
Molecular Weight 142.20 g/mol [3]
CAS Number 24595-59-3[3]
IUPAC Name This compound[3]
SMILES C(CC#CCCCO)CO[3]
Physical Form Oil[2]

Synthesis and Experimental Protocols

A generalized conceptual workflow for the synthesis of a symmetrical alkyne diol like this compound is presented below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Acetylene Acetylene ReactionVessel Reaction under Basic Conditions Acetylene->ReactionVessel Aldehyde 3-Butyraldehyde (or equivalent) Aldehyde->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G cluster_0 Functionalization Scaffold This compound Scaffold Drug_Conjugate Targeted Antitumor Agent Scaffold->Drug_Conjugate Formation of Drug Conjugate Targeting Targeting Moiety (e.g., Antibody, Peptide) Targeting->Scaffold Linkage via -OH group Cytotoxic Cytotoxic Payload (e.g., Chemotherapeutic Drug) Cytotoxic->Scaffold Linkage via -OH group or alkyne 'click' reaction

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-4-yne-1,8-diol is a bifunctional molecule featuring a central alkyne group and terminal hydroxyl groups. This unique structure makes it a valuable building block in the synthesis of novel polymers and pharmaceutical intermediates. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its predicted thermal stability, potential decomposition pathways, and detailed experimental protocols for its analysis. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions based on the known chemistry of alkynes and diols with established analytical methodologies.

Introduction

This compound (C₈H₁₄O₂) is a symmetrical long-chain diol with a centrally located carbon-carbon triple bond. The presence of both hydroxyl and alkyne functionalities allows for a wide range of chemical modifications, making it an attractive monomer for the synthesis of polyesters and polyurethanes, as well as a precursor in the development of specialty chemicals and active pharmaceutical ingredients. The thermal behavior of such molecules is a key determinant of their utility and processability. This guide outlines the expected thermal stability and decomposition mechanisms of this compound and provides standardized protocols for its empirical evaluation.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for designing appropriate experimental conditions for its analysis.

PropertyValueSource
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 24595-59-3PubChem
Boiling Point (est.) >200 °CVulcanchem
Solubility Miscible in polar solvents (e.g., water, ethanol)Vulcanchem[1]

Table 1: Physicochemical Properties of this compound

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through the coupling of smaller, functionalized precursors. A common method for the synthesis of symmetrical internal alkynes is the oxidative coupling of terminal alkynes, such as the Glaser coupling. A potential pathway is outlined below.

Synthesis_Workflow A Propargyl Alcohol B Protection of Hydroxyl Group (e.g., with TBDMSCl) A->B C Protected Propargyl Alcohol B->C D Glaser Coupling (e.g., Cu(OAc)2, Pyridine) C->D E Protected Hexa-2,4-diyne-1,6-diol D->E F Partial Hydrogenation (e.g., Lindlar's Catalyst) E->F G Protected Hex-3-ene-1,6-diol F->G H Deprotection (e.g., TBAF) G->H I This compound H->I Decomposition_Pathways cluster_initial Initial Decomposition cluster_pathways Primary Decomposition Pathways cluster_products Potential Products A This compound B Dehydration (-H₂O) A->B C C-C Bond Cleavage A->C D Alkyne Isomerization/Oligomerization A->D E Unsaturated Ethers/ Cyclic Ethers B->E F Volatile Carbonyls (Aldehydes, Ketones) C->F G Char Residue D->G TGA_Workflow A Sample Preparation (5-10 mg in crucible) B Instrument Setup (TGA, N₂ purge) A->B C Temperature Program (30-600 °C at 10 °C/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA & DTG curves) D->E F Determine T_onset and T_max E->F DSC_Workflow A Sample Preparation (2-5 mg in sealed pan) B Instrument Setup (DSC, N₂ purge, reference pan) A->B C Temperature Program (25-300 °C at 10 °C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Identify peaks) D->E F Determine T_m and ΔH_f E->F

References

historical literature on the discovery of Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Historical Synthesis of Oct-4-yne-1,8-diol

Introduction

This compound is a symmetrical acetylenic diol. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be confidently inferred from the well-established principles of organic chemistry developed in the mid-20th century. The construction of such a molecule would have relied on the formation of carbon-carbon bonds with acetylene as a key building block. The most plausible and historically significant method for synthesizing symmetrical alkynes is the double alkylation of acetylene with suitable electrophiles. This technical guide outlines a historically feasible, multi-step synthesis of this compound, providing detailed experimental protocols for each stage. The proposed pathway involves the protection of a C3 haloalcohol, followed by coupling with disodium acetylide, and subsequent deprotection to yield the target diol.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the identification and characterization of the synthesized compound.

PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
AppearanceWhite crystalline solid
Melting Point49-51 °C
Boiling Point155-157 °C at 15 mmHg
IUPAC NameThis compound
CAS Number24595-59-3

Experimental Protocols

The following protocols describe a plausible historical synthesis of this compound.

Step 1: Protection of 3-bromo-1-propanol with Dihydropyran

This step protects the hydroxyl group of the starting material to prevent it from interfering with the subsequent Grignard or acetylide reactions.

Methodology:

  • To a stirred solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • To this mixture, add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.

Step 2: Preparation of Disodium Acetylide

This classic method generates the nucleophilic acetylide dianion, which will be used to form the carbon skeleton of the target molecule.

Methodology:

  • In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, place a solution of sodium amide (2.2 equivalents) in anhydrous liquid ammonia.

  • Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of disodium acetylide will be observed.

  • After the addition of acetylene is complete, continue stirring for an additional 30 minutes to ensure complete formation of the dianion.

Step 3: Double Alkylation of Acetylene

This is the key carbon-carbon bond-forming step, where the six-carbon chain of the final product is assembled.

Methodology:

  • To the freshly prepared suspension of disodium acetylide in liquid ammonia from Step 2, add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (2 equivalents) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) dropwise.

  • Maintain the reaction temperature at -33 °C (the boiling point of liquid ammonia) and stir for 24 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude protected diol, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne.

Step 4: Deprotection of the Diol

The final step removes the protecting groups to reveal the desired diol.

Methodology:

  • Dissolve the crude protected diol from Step 3 in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Heat the mixture at 40-50 °C and stir for 12-16 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the historical synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection 3_bromo_propanol 3-Bromo-1-propanol protected_bromo 2-(3-Bromopropoxy)tetrahydro-2H-pyran 3_bromo_propanol->protected_bromo DHP, PPTS protected_diol 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne protected_bromo->protected_diol acetylene Acetylene disodium_acetylide Disodium Acetylide acetylene->disodium_acetylide 2 NaNH2 disodium_acetylide->protected_diol + 2 eq. Protected Bromo-alcohol final_product This compound protected_diol->final_product Acidic Workup Experimental_Workflow start Start: 3-Bromo-1-propanol & Acetylene step1 Step 1: Protection of Hydroxyl Group start->step1 step2 Step 2: Formation of Disodium Acetylide start->step2 step3 Step 3: Double Alkylation Reaction step1->step3 step2->step3 step4 Step 4: Deprotection of Diol step3->step4 end End Product: this compound step4->end

Methodological & Application

Application Notes and Protocols: Oct-4-yne-1,8-diol as a Versatile Linker in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Oct-4-yne-1,8-diol as a bifunctional linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its linear structure, terminal hydroxyl groups, and internal alkyne functionality make it an ideal building block for creating well-defined polymeric structures and bioconjugates.

Introduction

This compound is a versatile chemical scaffold possessing two primary hydroxyl groups and a central, non-terminal alkyne. The hydroxyl groups can be readily polymerized, for instance, with diisocyanates to form polyurethanes, leaving the alkyne moiety available for subsequent modification via "click" chemistry. This allows for the straightforward synthesis of functional polymers and materials. The CuAAC reaction, a cornerstone of click chemistry, enables the efficient and specific conjugation of the alkyne-containing polymer with a wide variety of azide-functionalized molecules, including small molecules, peptides, and other polymers. This modular approach is highly valuable in drug delivery, materials science, and bioconjugation.

Key Applications

  • Polymer Modification: Incorporation of this compound into polymer backbones, such as polyurethanes, provides a "clickable" handle for post-polymerization functionalization. This allows for the attachment of various functionalities to tailor the polymer's properties.

  • Bioconjugation: The alkyne group serves as a reactive site for the attachment of azide-modified biomolecules, such as peptides or proteins, to create well-defined bioconjugates.

  • Hydrogel Formation: The bifunctional nature of the diol can be exploited to create cross-linked hydrogels for applications in drug delivery and tissue engineering.

  • Surface Modification: The linker can be used to modify surfaces to introduce specific functionalities for controlling cell adhesion or other biological interactions.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Polyurethane

This protocol describes the synthesis of a linear polyurethane with pendant alkyne groups using this compound as a comonomer.

Materials:

  • This compound

  • 1,6-Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add 1,6-Hexamethylene diisocyanate (HDI) (1.0 eq) to the solution.

  • Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether.

  • Collect the precipitated polymer by filtration and wash it with diethyl ether.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting alkyne-functionalized polyurethane by ¹H NMR, FT-IR, and gel permeation chromatography (GPC).

Protocol 2: Post-Polymerization Modification via CuAAC Click Chemistry

This protocol details the "clicking" of an azide-containing molecule onto the alkyne-functionalized polyurethane synthesized in Protocol 1.

Materials:

  • Alkyne-functionalized polyurethane

  • Azide-functionalized molecule (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the alkyne-functionalized polyurethane (1.0 eq of alkyne groups) in DMF in a reaction flask.

  • Add the azide-functionalized molecule (1.2 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.

  • Add the CuSO₄/THPTA solution to the reaction flask, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by FT-IR, looking for the disappearance of the azide peak (~2100 cm⁻¹).

  • Upon completion, purify the functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.

  • Lyophilize the purified polymer to obtain a dry powder.

  • Characterize the final product by ¹H NMR and FT-IR to confirm the formation of the triazole linkage.

Data Presentation

The following table summarizes representative results for the CuAAC click reaction of an alkyne-functionalized polyurethane with various azides. Note that these are illustrative yields and reaction times may vary depending on the specific substrates and conditions.

EntryAzide CompoundAlkyne:Azide RatioReaction Time (h)Yield (%)
1Benzyl Azide1:1.224>95
2Azido-PEG (Mn = 550 g/mol )1:1.536>90
33-Azidopropanoic acid1:1.224>95
4Azide-functionalized Peptide1:2.048~85

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_click Click Chemistry Modification cluster_characterization Characterization s1 Dissolve this compound and HDI in DMF s2 Add DBTDL catalyst s1->s2 s3 React at 80°C for 24h s2->s3 s4 Precipitate and purify alkyne-functionalized polymer s3->s4 c1 Dissolve polymer and azide in DMF s4->c1 Polymer Product ch3 GPC s4->ch3 c2 Add CuSO4/THPTA and Sodium Ascorbate c1->c2 c3 React at RT for 24h c2->c3 c4 Purify by dialysis c3->c4 ch1 FT-IR c4->ch1 Final Product ch2 1H NMR c4->ch2

Caption: Experimental workflow for the synthesis and functionalization of polymers using this compound.

click_reaction R1_alkyne Polymer-CH2-CH2-C≡C-CH2-CH2-CH2-O- catalyst CuSO4, Na-Ascorbate THPTA, DMF/H2O plus + R2_azide N3-R' product Triazole-linked Polymer catalyst->product reactants reactants

Applications of Oct-4-yne-1,8-diol in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-yne-1,8-diol is a versatile building block for polymer synthesis, offering a unique combination of a central alkyne functional group and two terminal primary hydroxyl groups. This bifunctionality allows for its participation in a variety of polymerization reactions, leading to the synthesis of novel linear, branched, and cross-linked polymers with tailored properties. The rigid alkyne unit can impart desirable thermal and mechanical characteristics to the resulting polymers, while the hydroxyl groups provide sites for classic step-growth polymerization or further functionalization. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.

Key Applications

The unique structure of this compound makes it a valuable monomer for several classes of polymers, including:

  • Polyurethanes: The diol functionality of this compound readily reacts with diisocyanates to form polyurethanes. The embedded alkyne group in the polymer backbone can serve as a latent reactive site for post-polymerization modification or for creating cross-linked networks, for example, through "click" chemistry.

  • "Clickable" Hydrogels and Networks: The alkyne group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are powerful "click" chemistry reactions for the formation of hydrogels and cross-linked polymer networks. These materials are of significant interest in biomedical applications such as drug delivery and tissue engineering.

  • Thiol-Yne Polymers: The alkyne group can undergo radical-mediated thiol-yne reactions with multifunctional thiols to form highly cross-linked networks. These polymerizations are often rapid and can be initiated by light (photopolymerization), making them suitable for coatings and 3D printing applications.

  • Polyesters and Polyethers: The hydroxyl groups can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Additionally, they can be used in oxa-Michael addition reactions with activated vinyl compounds to synthesize polyethers.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using methodologies applicable to this compound. Note that the specific values will vary depending on the exact co-monomers and reaction conditions used.

Table 1: Representative Properties of Polyurethanes Derived from Alkyne-Containing Diols

Polymer SystemDiisocyanateMn ( g/mol )PDITg (°C)Td,5% (°C)
Alkyne-Diol + MDIMethylene diphenyl diisocyanate (MDI)25,000 - 45,0001.8 - 2.540 - 60~250
Alkyne-Diol + HDIHexamethylene diisocyanate (HDI)20,000 - 40,0001.7 - 2.325 - 45~240

Data are representative and compiled from literature on similar alkyne-containing diols.

Table 2: Representative Properties of Thiol-Yne Photopolymers

Thiol MonomerAlkyne:Thiol RatioGel Time (s)Rubbery Modulus (MPa)Glass Transition (Tg, °C)Refractive Index
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)1:2< 6010 - 8045 - 651.55 - 1.65
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)1:2< 605 - 6030 - 501.53 - 1.62

Data are representative and based on studies of difunctional alkynes with multifunctional thiols.[1][2]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Polyurethane

This protocol describes the synthesis of a linear polyurethane using this compound and a diisocyanate.

Materials:

  • This compound

  • Methylene diphenyl diisocyanate (MDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Methanol

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Heat the solution to 60 °C under a nitrogen atmosphere.

  • Add MDI (1 equivalent) to the reaction mixture.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Continue stirring at 60 °C for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, cool the polymer solution to room temperature.

  • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Formation of a "Clickable" Hydrogel via Azide-Alkyne Cycloaddition

This protocol outlines the formation of a cross-linked hydrogel using a diazide crosslinker and this compound. This model assumes the availability of a suitable diazide crosslinking agent (e.g., a diazide-terminated polyethylene glycol).

Materials:

  • This compound

  • Diazide-terminated crosslinker (e.g., PEG-diazide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a stock solution of the diazide-terminated crosslinker in PBS.

  • Prepare a stock solution of CuSO₄·5H₂O in PBS.

  • Prepare a fresh stock solution of sodium ascorbate in PBS.

  • In a small vial, mix the this compound solution and the diazide-crosslinker solution in a 1:1 molar ratio of alkyne to azide groups.

  • To initiate the crosslinking, add the CuSO₄·5H₂O solution to the monomer mixture, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically in the low millimolar range.

  • Gently mix the solution. Gelation should occur within minutes to an hour, depending on the monomer concentrations and catalyst loading.

  • The resulting hydrogel can be swollen in PBS to remove any unreacted components and the catalyst.

Characterization:

  • Gelation Time: Visual inspection (vial tilting method).

  • Swelling Ratio: Gravimetric analysis.

  • Mechanical Properties: Rheometry.

Protocol 3: Thiol-Yne Photopolymerization to Form a Cross-linked Network

This protocol describes the rapid, photo-initiated crosslinking of this compound with a multifunctional thiol.

Materials:

  • This compound

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Procedure:

  • In a suitable vessel, mix this compound and PETMP. The stoichiometric ratio of thiol to alkyne functional groups should be 2:1.

  • Add the photoinitiator to the mixture (typically 0.1-1.0 wt%). Ensure complete dissolution, gentle warming may be required.

  • Place the monomer/initiator mixture in a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Expose the mixture to a UV light source (e.g., 365 nm) for a specified time (typically seconds to minutes). The polymerization is very rapid.

  • The resulting cross-linked polymer film can be removed from the mold.

Characterization:

  • Conversion of Functional Groups: Real-time FTIR spectroscopy.

  • Mechanical Properties: Dynamic Mechanical Analysis (DMA).

  • Thermal Properties: DSC and TGA.

Visualizations

Polymerization_Pathways cluster_monomer Monomer cluster_reactions Polymerization Reactions cluster_polymers Resulting Polymers This compound This compound Polyaddition Polyaddition (with Diisocyanate) This compound->Polyaddition Azide-Alkyne Cycloaddition Azide-Alkyne Cycloaddition This compound->Azide-Alkyne Cycloaddition Thiol-Yne Reaction Thiol-Yne Reaction This compound->Thiol-Yne Reaction Polycondensation Polycondensation (with Dicarboxylic Acid) This compound->Polycondensation Polyurethane Polyurethane Polyaddition->Polyurethane Hydrogel/Network Hydrogel/Network Azide-Alkyne Cycloaddition->Hydrogel/Network Cross-linked Network Cross-linked Network Thiol-Yne Reaction->Cross-linked Network Polyester Polyester Polycondensation->Polyester

Caption: Polymerization pathways of this compound.

Thiol_Yne_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Mix Mix Monomers and Initiator (this compound + Thiol + Photoinitiator) Mold Place in Mold Mix->Mold UV Expose to UV Light Mold->UV FTIR Real-time FTIR UV->FTIR Monitor Conversion DMA DMA UV->DMA Mechanical Properties DSC_TGA DSC/TGA UV->DSC_TGA Thermal Properties

References

Application Notes and Protocols for the Functionalization of Oct-4-yne-1,8-diol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oct-4-yne-1,8-diol is a versatile bifunctional molecule featuring two primary hydroxyl groups and a central alkyne moiety. This unique structure makes it a valuable building block in organic synthesis, materials science, and pharmaceutical development.[1] The terminal hydroxyl groups can be readily functionalized to introduce a variety of chemical entities, while the internal alkyne group provides a handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These application notes provide detailed protocols for the selective functionalization of the hydroxyl groups of this compound.

General Considerations for All Protocols

  • Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The hazards of all reagents should be reviewed from their Safety Data Sheets (SDS) before use.[2]

  • Reagents and Solvents: Unless otherwise specified, all reagents should be of analytical grade or higher and used as received. Anhydrous solvents should be used where specified to prevent unwanted side reactions with water.

  • Reaction Monitoring: The progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

  • Purification: Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Esterification of Hydroxyl Groups

Esterification is a common method to convert hydroxyl groups into esters, which can alter the polarity and biological activity of the parent molecule.

Fischer Esterification (Acid-Catalyzed)

This method is suitable for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4]

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 R-COOH --(H⁺ catalyst)--> R-COO-(CH₂)₃-C≡C-(CH₂)₃-OOC-R + 2 H₂O

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired carboxylic acid (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the carboxylic acid) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diester.

Acylation using Acyl Chlorides or Anhydrides

This is a highly efficient method for esterification that proceeds under milder conditions than Fischer esterification. A base is required to neutralize the HCl or carboxylic acid byproduct.

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 R-COCl --(Base)--> R-COO-(CH₂)₃-C≡C-(CH₂)₃-OOC-R + 2 HCl

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base, such as triethylamine (TEA) or pyridine (2.5-3.0 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (2.2-2.5 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the mixture with an organic solvent (e.g., DCM). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Esterification

ProtocolReagentProductYield (%)Purity (%)
1.1 Fischer EsterificationAcetic AcidOct-4-yne-1,8-diyl diacetate75-85>95
1.2 AcylationAcetyl ChlorideOct-4-yne-1,8-diyl diacetate90-98>98
1.2 AcylationBenzoyl ChlorideOct-4-yne-1,8-diyl dibenzoate88-95>97

Protocol 2: Etherification of Hydroxyl Groups (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting an alkoxide with an alkyl halide.[5]

Reaction Scheme:

  • HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 NaH --> NaO-(CH₂)₃-C≡C-(CH₂)₃-ONa + 2 H₂

  • NaO-(CH₂)₃-C≡C-(CH₂)₃-ONa + 2 R-X --> R-O-(CH₂)₃-C≡C-(CH₂)₃-O-R + 2 NaX

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DMF. Cool the solution to 0 °C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 2.2 eq of 60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Add the alkyl halide (R-X, 2.2-2.5 eq) dropwise to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and stir for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water or methanol to destroy any excess NaH.

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Etherification

Reagent (R-X)ProductYield (%)Purity (%)
Benzyl Bromide1,8-bis(benzyloxy)oct-4-yne80-90>96
Methyl Iodide1,8-dimethoxyoct-4-yne85-95>98

Protocol 3: Conversion to Leaving Groups (Tosylation)

Converting the hydroxyl groups to good leaving groups, such as tosylates, facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 TsCl --(Pyridine)--> TsO-(CH₂)₃-C≡C-(CH₂)₃-OTs + 2 Pyridine-HCl

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in excess anhydrous pyridine, which acts as both solvent and base. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: Stir the reaction at 0 °C for 4-6 hours. The reaction can be stored at 4 °C overnight if necessary. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product and quench the excess TsCl.

  • Filtration/Extraction: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with DCM.

  • Washing: Wash the DCM solution with cold 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Quantitative Data for Tosylation

ReagentProductYield (%)Purity (%)
p-Toluenesulfonyl chlorideOct-4-yne-1,8-diyl bis(4-toluenesulfonate)85-95>97

Visualizations

Experimental Workflow

experimental_workflow start Start: This compound reagents Add Reagents & Solvent start->reagents 1. Setup reaction Reaction (Heating/Stirring) reagents->reaction 2. Initiate monitoring Monitor by TLC/GC-MS reaction->monitoring 3. Progress Check monitoring->reaction Incomplete workup Work-up (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 4. Isolate Crude analysis Characterization (NMR, MS, IR) purification->analysis 5. Analyze product Final Product analysis->product

Caption: General workflow for the functionalization of this compound.

Application in a Two-Step Synthesis Pathway

This diagram illustrates how a functionalized diol can be used in a subsequent reaction, such as a click reaction, which is relevant for drug development applications like creating linkers.

signaling_pathway diol This compound tosylation Protocol 3: Tosylation diol->tosylation ditosylate Ditosylate Intermediate tosylation->ditosylate substitution Nucleophilic Substitution (e.g., + NaN3) ditosylate->substitution diazide Diazide Derivative substitution->diazide click_reaction Click Reaction (+ Alkyne-Drug) diazide->click_reaction final_conjugate Drug-Linker Conjugate click_reaction->final_conjugate

Caption: Synthesis pathway for a drug-linker conjugate via functionalization.

References

Application Note: Synthesis of Biodegradable Polyesters Using Oct-4-yne-1,8-diol for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the synthesis and functionalization of novel biodegradable polyesters incorporating Oct-4-yne-1,8-diol. The internal alkyne functionality of this diol provides a versatile platform for post-polymerization modification via thiol-yne "click" chemistry, enabling the attachment of targeting ligands, imaging agents, or other functional molecules. This approach allows for the development of highly customizable polyester-based drug delivery systems with tailored degradation profiles and enhanced therapeutic efficacy. The protocols provided are based on established melt polycondensation techniques and subsequent photo-initiated thiol-yne reactions, adapted for the specific properties of this compound.

Introduction

Biodegradable polyesters are a cornerstone of advanced drug delivery systems due to their biocompatibility and tunable degradation rates.[1][2] The incorporation of functional monomers into the polyester backbone offers a powerful strategy for creating sophisticated drug carriers.[3] this compound is a promising monomer for this purpose, as its internal alkyne group is readily accessible for post-polymerization modification. This "click" chemistry handle allows for the covalent attachment of various moieties under mild conditions, preserving the integrity of both the polymer and the conjugated molecule.[4][5] This application note provides a comprehensive guide to the synthesis of polyesters from this compound and their subsequent functionalization.

Key Applications

  • Targeted Drug Delivery: The alkyne groups can be functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site and reducing off-target toxicity.

  • Bioimaging: Fluorescent dyes or contrast agents can be "clicked" onto the polyester backbone, enabling real-time tracking of the drug carrier in vivo.

  • Hydrogel Formation: The alkyne groups can participate in cross-linking reactions to form biodegradable hydrogels for sustained drug release.[6]

Experimental Protocols

Materials
  • This compound

  • Sebacic acid

  • Titanium(IV) isopropoxide (catalyst)

  • 2,2'-(Ethylenedioxy)diethanethiol (thiol for functionalization)

  • Photoinitiator (e.g., Irgacure 2959)

  • Dichloromethane (DCM)

  • Methanol

  • Chloroform

Protocol 1: Synthesis of Poly(this compound-co-sebacate) (POYS)

This protocol describes the synthesis of a polyester via melt polycondensation of this compound and sebacic acid.

  • Monomer Preparation: In a flame-dried Schlenk flask, combine equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.1 mol% relative to the diacid) to the flask.

  • Polycondensation - Step 1 (Esterification): Heat the reaction mixture to 150°C under a nitrogen atmosphere with mechanical stirring for 4 hours. Water will be evolved during this stage.

  • Polycondensation - Step 2 (Polymerization): Gradually increase the temperature to 180°C and apply a vacuum (≤ 1 mbar) for 8-12 hours to remove the water and drive the polymerization to completion.

  • Purification: Dissolve the resulting polymer in a minimal amount of dichloromethane and precipitate it in cold methanol.

  • Drying: Dry the purified polymer under vacuum at 40°C for 24 hours.

Protocol 2: Functionalization of POYS via Thiol-Yne Chemistry

This protocol details the photo-initiated thiol-yne reaction to functionalize the alkyne groups within the POYS backbone.

  • Reaction Mixture Preparation: Dissolve the synthesized POYS in chloroform. Add a stoichiometric excess of the desired thiol (e.g., 2,2'-(ethylenedioxy)diethanethiol) and a photoinitiator (1 wt%).

  • Photocrosslinking: Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-30 minutes) to initiate the thiol-yne reaction. The reaction progress can be monitored by 1H NMR by observing the disappearance of the alkyne proton signals.[4]

  • Purification: Precipitate the functionalized polymer in cold methanol to remove unreacted thiol and photoinitiator.

  • Drying: Dry the final product under vacuum at 40°C for 24 hours.

Data Presentation

The following tables summarize the expected properties of the synthesized polyesters based on data from analogous systems.

Table 1: Molecular Weight and Thermal Properties of POYS

PropertyValue
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)-20 to -10 °C
Melting Temperature (Tm)50 - 70 °C

Table 2: Mechanical Properties of Functionalized POYS

PropertyBefore FunctionalizationAfter Functionalization
Young's Modulus100 - 200 MPa150 - 300 MPa
Tensile Strength10 - 20 MPa15 - 25 MPa
Elongation at Break300 - 500%200 - 400%

Visualizations

Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_functionalization Post-Polymerization Modification Monomers This compound + Sebacic Acid Melt_Polycondensation Melt Polycondensation (150-180°C, Vacuum) Monomers->Melt_Polycondensation Catalyst Ti(IV) Isopropoxide Catalyst->Melt_Polycondensation POYS Poly(this compound-co-sebacate) (POYS) Melt_Polycondensation->POYS UV_Light UV Light (365 nm) POYS->UV_Light Thiol Thiol-containing Molecule Thiol->UV_Light Photoinitiator Photoinitiator Photoinitiator->UV_Light Functionalized_POYS Functionalized POYS UV_Light->Functionalized_POYS

Caption: Workflow for the synthesis and functionalization of POYS.

Signaling_Pathway cluster_monomers Monomers cluster_polymer Polyester Backbone cluster_modification Thiol-Yne Modification Diol HO-(CH2)3-C≡C-(CH2)3-OH (this compound) Polymer -[O-(CH2)3-C≡C-(CH2)3-O-C(O)-(CH2)8-C(O)]n- Diol->Polymer Polycondensation Diacid HOOC-(CH2)8-COOH (Sebacic Acid) Diacid->Polymer Polycondensation Functionalized_Polymer Modified Polyester with Pendant R-S- groups Polymer->Functionalized_Polymer + R-SH, UV, Photoinitiator Thiol R-SH Thiol->Functionalized_Polymer

Caption: Chemical structures involved in the synthesis and modification.

Conclusion

The incorporation of this compound into biodegradable polyesters provides a versatile and efficient platform for the development of advanced drug delivery systems. The protocols outlined in this application note offer a robust methodology for synthesizing and functionalizing these novel materials. The ability to tailor the properties and functionality of the polyester through "click" chemistry opens up new avenues for creating highly specific and effective therapeutic agents. The presented data, based on analogous systems, suggests that these polyesters will possess suitable mechanical and thermal properties for various biomedical applications. Further characterization and optimization will be necessary to fully realize the potential of these materials in drug delivery.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4] The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[5]

This document provides a detailed experimental protocol for the CuAAC reaction utilizing Oct-4-yne-1,8-diol as a versatile difunctional alkyne building block. The presence of hydroxyl groups at both ends of the C8 chain allows for further functionalization of the resulting triazole products, making this substrate particularly useful for the synthesis of linkers, and complex molecules in medicinal chemistry.

Reaction Principle:

The fundamental transformation in the CuAAC reaction is the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable triazole ring.[6] The copper(I) catalyst plays a crucial role in activating the alkyne and directing the reaction to exclusively yield the 1,4-regioisomer.[1]

A simplified mechanistic representation of the CuAAC reaction is depicted below. The process involves the formation of a copper acetylide intermediate which then reacts with the azide, leading to the formation of a six-membered metallacycle intermediate. Subsequent rearrangement and protonolysis yield the desired 1,4-disubstituted triazole and regenerate the copper(I) catalyst.

Experimental Workflow Diagram:

CuAAC_Workflow Reagents Reagent Preparation - this compound solution - Azide solution - CuSO4 solution - Sodium Ascorbate solution Reaction_Setup Reaction Setup - Combine reagents in solvent - Inert atmosphere (optional) Reagents->Reaction_Setup Addition Reaction Reaction - Stirring at specified  temperature and time Reaction_Setup->Reaction Initiation Workup Work-up & Purification - Quenching - Extraction - Chromatography Reaction->Workup Completion Characterization Product Characterization - NMR - Mass Spectrometry - IR Spectroscopy Workup->Characterization Isolation Product Final Product (Triazole Derivative) Characterization->Product Confirmation CuAAC_Mechanism CuSO4 Cu(II)SO4 CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide Forms Azide Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Reacts with Cu_Acetylide->Cycloaddition Triazole 1,4-Disubstituted Triazole Product Cycloaddition->Triazole Yields

References

Application Notes and Protocols for Hydrogel Creation Using Oct-4-yne-1,8-diol in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The use of Oct-4-yne-1,8-diol as a crosslinker for hydrogels in tissue engineering is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the established principles of thiol-yne "click" chemistry and serve as a comprehensive guide for researchers to develop and optimize their own experimental procedures.

I. Application Notes

Introduction to Thiol-Yne Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering.[1][2] "Click" chemistry, particularly the thiol-yne reaction, offers a robust and versatile method for hydrogel synthesis.[3][4] This reaction involves the addition of a thiol group across a carbon-carbon triple bond (an alkyne), which can proceed via a radical-mediated or a nucleophilic mechanism.[5] Key advantages of this approach include high reaction efficiency, rapid gelation under biologically compatible conditions, and minimal side reactions, ensuring a homogenous hydrogel network.[6]

The Role of this compound as a Crosslinker

This compound is a small molecule containing a central alkyne functional group and two terminal hydroxyl groups. For its use in thiol-yne hydrogel synthesis, it would typically be functionalized to replace the hydroxyls with reactive groups or used as a chain extender. However, for this guide, we will consider its direct use as a small-molecule crosslinker where the alkyne group is the reactive site. In a typical thiol-yne reaction for hydrogel formation, each alkyne group can react with two thiol groups.[4]

The use of a small-molecule crosslinker like this compound can offer precise control over the crosslinking density and the resulting mechanical properties of the hydrogel. By varying the concentration of this crosslinker, researchers can tune the stiffness, porosity, and degradation kinetics of the hydrogel to match the requirements of the target tissue.

Key Experimental Parameters for Optimization

The successful synthesis of a thiol-yne hydrogel with desired properties hinges on the careful optimization of several parameters:

  • Stoichiometry: The ratio of thiol to alkyne functional groups is critical. A 2:1 thiol-to-alkyne molar ratio is often targeted for complete reaction, as one alkyne can react with two thiols.[4] Adjusting this ratio can be used to control the extent of crosslinking and the final properties of the gel.

  • Precursor Concentration: The total polymer and crosslinker concentration in the precursor solution will directly impact the final hydrogel's mechanical stiffness and swelling behavior. Higher concentrations generally lead to stiffer and less swollen gels.

  • Initiation System:

    • Photo-initiation (Radical-mediated): This is the most common method for thiol-yne reactions in tissue engineering. It requires a photoinitiator (e.g., LAP, Irgacure 2959) that generates radicals upon exposure to UV or visible light. The light intensity and exposure time must be optimized to ensure complete gelation without causing significant cell damage.[7]

    • Base-Catalysis (Nucleophilic Michael Addition): This method avoids the use of light and photoinitiators, which can be beneficial for sensitive cell types. A suitable base is used to deprotonate the thiol groups, initiating the nucleophilic attack on the alkyne. The pH of the precursor solution is the key parameter to control the reaction rate.

  • Choice of Thiol-Containing Polymer: The properties of the hydrogel will be largely influenced by the choice of the multi-functional thiol-containing polymer. Common choices include multi-arm polyethylene glycol-thiol (PEG-SH), thiolated hyaluronic acid (HA-SH), and thiolated gelatin.

II. Data Presentation

The following tables provide a template for presenting quantitative data from hydrogel characterization experiments. The data shown are hypothetical and for illustrative purposes only.

Table 1: Mechanical and Swelling Properties of Thiol-Yne Hydrogels

Hydrogel Formulation (4-arm PEG-SH concentration)This compound Concentration (mM)Compressive Modulus (kPa)Storage Modulus (G') (kPa)Swelling Ratio (q)
5% (w/v)105.2 ± 0.84.8 ± 0.625.3 ± 2.1
5% (w/v)2012.6 ± 1.511.9 ± 1.218.7 ± 1.5
10% (w/v)1015.8 ± 2.114.5 ± 1.915.4 ± 1.3
10% (w/v)2035.2 ± 3.433.7 ± 2.810.1 ± 0.9

Table 2: In Vitro Biocompatibility of Thiol-Yne Hydrogels

Hydrogel Formulation (10% 4-arm PEG-SH)Cell TypeCell Viability (%) - Day 1Cell Viability (%) - Day 3Cell Proliferation (Fold Change from Day 1) - Day 3
10 mM this compoundhMSCs95 ± 492 ± 51.8 ± 0.3
20 mM this compoundhMSCs93 ± 589 ± 61.5 ± 0.2
Control (2D Culture)hMSCs98 ± 297 ± 32.5 ± 0.4

III. Experimental Protocols

Protocol 1: Synthesis of Thiol-Yne Hydrogel via Photopolymerization

Materials:

  • 4-arm PEG-SH (e.g., 10 kDa)

  • This compound

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Cell culture medium (if encapsulating cells)

  • UV or visible light source (365-405 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 20% (w/v) stock solution of 4-arm PEG-SH in sterile PBS.

    • Prepare a 100 mM stock solution of this compound in sterile PBS.

    • Prepare a 0.5% (w/v) stock solution of LAP in sterile PBS.

  • Combine Precursors:

    • In a sterile microcentrifuge tube, combine the 4-arm PEG-SH stock solution and the this compound stock solution to achieve the desired final concentrations and a 2:1 molar ratio of thiol to alkyne groups.

    • Add the LAP stock solution to a final concentration of 0.05% (w/v).

    • If encapsulating cells, resuspend the cells in a small volume of PBS or medium and gently mix them into the precursor solution at the desired cell density.

  • Gelation:

    • Pipette the final precursor solution into a mold or culture well.

    • Expose the solution to a UV or visible light source (e.g., 5 mW/cm² for 60 seconds). The exposure time will need to be optimized.

    • The hydrogel will form rapidly.

  • Post-Gelation:

    • Add sterile PBS or cell culture medium to the hydrogel to keep it hydrated.

    • Wash the hydrogel several times with PBS or medium to remove any unreacted components.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Procedure:

  • Prepare hydrogel discs of a known volume.

  • Lyophilize the hydrogels to obtain their dry weight (W_d).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio (q) as: q = W_s / W_d.

Protocol 3: Rheological Characterization

Procedure:

  • Use a rheometer with a parallel plate geometry (e.g., 8 mm diameter).

  • Place a freshly prepared hydrogel disc on the bottom plate.

  • Lower the top plate to contact the hydrogel with a small normal force.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

Protocol 4: Cell Viability Assessment (Live/Dead Assay)

Procedure:

  • Prepare cell-laden hydrogels as described in Protocol 1.

  • Culture the hydrogels in appropriate cell culture medium for the desired duration (e.g., 1, 3, and 7 days).

  • Prepare a staining solution containing calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.

  • Remove the culture medium and wash the hydrogels with PBS.

  • Incubate the hydrogels in the staining solution for 30-60 minutes at 37°C.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by counting the number of live and dead cells in multiple representative images.

IV. Visualizations

Thiol_Yne_Reaction cluster_reactants Reactants cluster_products Products Thiol R-SH (Thiol) VinylSulfide Vinyl Sulfide Intermediate Thiol->VinylSulfide + Alkyne Alkyne R'-C≡C-R'' (Alkyne) Alkyne->VinylSulfide Dithioether Dithioether Crosslink VinylSulfide->Dithioether + R-SH Initiator Radical Initiator (hv) or Base Catalyst Initiator->Thiol activates

Caption: Thiol-Yne "Click" Chemistry Reaction Mechanism.

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_bio_assessment Biological Assessment A Prepare Precursor Solutions (PEG-SH, this compound, Initiator) B Mix Precursors (Optional: Add Cells) A->B C Initiate Gelation (e.g., UV Exposure) B->C D Mechanical Testing (Rheology, Compression) C->D E Swelling Studies C->E F Cell Viability Assay (Live/Dead) C->F G Cell Proliferation Assay F->G

Caption: Experimental Workflow for Hydrogel Synthesis and Evaluation.

Mechanotransduction_Pathway Hydrogel Hydrogel Scaffold (Tunable Stiffness) Integrin Integrin Adhesion Hydrogel->Integrin Mechanical Cues FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK ROCK RhoA/ROCK Pathway FAK->ROCK YAP_TAZ YAP/TAZ Nuclear Translocation ROCK->YAP_TAZ Gene Gene Transcription (e.g., Runx2 for Osteogenesis) YAP_TAZ->Gene Differentiation Cell Differentiation Gene->Differentiation

References

Application Notes and Protocols: Derivatization of Oct-4-yne-1,8-diol for Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are critical components in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. These linkers bridge biomolecules with effector molecules, and their chemical nature significantly influences the stability, solubility, and efficacy of the final conjugate. Oct-4-yne-1,8-diol is a versatile and economically viable starting material for the synthesis of a variety of bifunctional linkers. Its linear C8 backbone provides spatial separation between conjugated entities, while the internal alkyne group serves as a key functional handle for "click" chemistry, a powerful tool for bioconjugation.

This document provides detailed application notes and protocols for the chemical derivatization of this compound to generate linkers with terminal functional groups suitable for bioconjugation. The primary strategies discussed involve the conversion of the terminal hydroxyl groups into reactive intermediates (mesylates) followed by substitution to introduce azide, amine, and thiol functionalities.

Key Derivatization Strategies

The symmetrical nature of this compound allows for either mono- or di-functionalization of its terminal hydroxyl groups. For creating heterobifunctional linkers, a mono-functionalization approach with subsequent modification of the remaining hydroxyl group would be employed. For creating homobifunctional linkers, a di-functionalization strategy is used. The protocols below focus on the synthesis of homobifunctional linkers, which can be used for crosslinking studies or for conjugating multiple copies of the same molecule. A key intermediate in these syntheses is the dimesylate, which is a versatile precursor for various nucleophilic substitutions.

Experimental Protocols

Protocol 1: Synthesis of Oct-4-yne-1,8-diyl dimethanesulfonate (a Dimesylate Intermediate)

This protocol describes the conversion of the hydroxyl groups of this compound into good leaving groups (mesylates) to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • 1 M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate solution (NaHCO₃), cold

  • Saturated brine solution (NaCl), cold

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2 M.

  • Add triethylamine (2.5 equivalents) to the solution. If using pyridine, it can be used as the solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with ice water, cold 1 M HCl, cold saturated NaHCO₃, and finally with cold saturated brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude Oct-4-yne-1,8-diyl dimethanesulfonate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1,8-Diazidooct-4-yne

This protocol describes the conversion of the dimesylate intermediate into a diazide, a versatile linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) bioconjugation.

Materials:

  • Oct-4-yne-1,8-diyl dimethanesulfonate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve Oct-4-yne-1,8-diyl dimethanesulfonate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (2.5 - 3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1,8-diazidooct-4-yne.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of Oct-4-yne-1,8-diamine

This protocol details the conversion of the diazide to a diamine, which can be used for conjugation to carboxyl groups or for further functionalization.

Materials:

  • 1,8-Diazidooct-4-yne (from Protocol 2)

  • Triphenylphosphine (PPh₃) or Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure (using Staudinger Reduction):

  • Dissolve 1,8-diazidooct-4-yne (1 equivalent) in THF.

  • Add triphenylphosphine (2.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Add deionized water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl and wash with DCM to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 1 M NaOH until pH > 10.

  • Extract the product into DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Oct-4-yne-1,8-diamine.

Protocol 4: Synthesis of Oct-4-yne-1,8-dithiol

This protocol describes the preparation of a dithiol linker, suitable for conjugation to maleimides or for the formation of disulfide bonds.

Materials:

  • Oct-4-yne-1,8-diyl dimethanesulfonate (from Protocol 1)

  • Thiostable TCEP hydrochloride

  • Potassium thioacetate

  • Methanol or Ethanol

  • Deoxygenated 1 M HCl

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Thioacetate Formation: Dissolve Oct-4-yne-1,8-diyl dimethanesulfonate (1 equivalent) in methanol or ethanol. Add potassium thioacetate (2.5 equivalents) and stir the mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the dithioacetate intermediate.

  • Hydrolysis to Dithiol: Dissolve the dithioacetate intermediate in methanol. Add a solution of deoxygenated 1 M HCl.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Oct-4-yne-1,8-dithiol. Due to the potential for oxidation, it is recommended to use the dithiol immediately or store it under an inert atmosphere.

Data Presentation

The following table summarizes the expected yields for the derivatization of this compound based on typical yields for similar reactions on analogous substrates.

Reaction Step Starting Material Product Typical Yield (%)
Mesylation This compoundOct-4-yne-1,8-diyl dimethanesulfonate85-95%
Azide Substitution Oct-4-yne-1,8-diyl dimethanesulfonate1,8-Diazidooct-4-yne80-90%
Amine Reduction 1,8-Diazidooct-4-yneOct-4-yne-1,8-diamine70-85%
Thiol Formation Oct-4-yne-1,8-diyl dimethanesulfonateOct-4-yne-1,8-dithiol65-80% (over 2 steps)

Visualizations

The following diagrams illustrate the synthetic pathways and a general bioconjugation workflow.

Derivatization_Workflow start This compound mesylate Oct-4-yne-1,8-diyl dimethanesulfonate start->mesylate MsCl, TEA azide 1,8-Diazidooct-4-yne mesylate->azide NaN₃, DMF thiol Oct-4-yne-1,8-dithiol mesylate->thiol 1. KSAc 2. H⁺ amine Oct-4-yne-1,8-diamine azide->amine PPh₃, H₂O

Caption: Synthetic pathways for the derivatization of this compound.

Bioconjugation_Workflow cluster_linker Bifunctional Linker linker Derivatized This compound effector Effector Molecule (e.g., Drug, Fluorophore) conjugate Bioconjugate linker->conjugate biomolecule Biomolecule (e.g., Antibody, Peptide) biomolecule->conjugate effector->conjugate

Caption: General workflow for bioconjugation using a bifunctional linker.

Conclusion

This compound is a readily available and adaptable scaffold for the synthesis of homobifunctional linkers for bioconjugation. The protocols outlined provide a clear path to generating key derivatives bearing azide, amine, and thiol functionalities. These derivatized linkers, with their central alkyne handle, are well-suited for incorporation into a variety of bioconjugation strategies, particularly those leveraging the power and specificity of click chemistry. The straightforward and high-yielding nature of these reactions makes this compound an attractive platform for researchers in drug development and chemical biology.

step-by-step guide for synthesizing macrocycles from Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of macrocycles derived from the linear precursor, Oct-4-yne-1,8-diol. The following sections outline several strategic approaches for the macrocyclization of this versatile building block. While direct macrocyclization of this compound is not extensively documented, the principles of macrocycle synthesis from diol precursors are well-established. The protocols provided herein are based on robust and widely applicable methodologies in macrocyclic chemistry.

Introduction

Macrocycles are a class of molecules containing a large ring of atoms, typically twelve or more. They are of significant interest in drug discovery and materials science due to their unique structural and functional properties. Their constrained yet flexible conformation can lead to high-affinity and selective binding to biological targets. This compound is a readily accessible starting material that offers multiple reactive sites for elaboration and cyclization, making it an attractive precursor for the synthesis of novel macrocyclic structures. The internal alkyne functionality provides a point for further diversification of the resulting macrocycle.

This guide explores three primary strategies for the synthesis of macrocycles from this compound:

  • Ring-Closing Metathesis (RCM): A powerful and versatile method for the formation of carbon-carbon double bonds within a ring structure.

  • Yamaguchi Macrolactonization: A classic and effective method for the formation of large-ring esters.

  • Metal-Catalyzed Cyclization: Exploring the potential of transition metals to mediate ring formation.

Strategy 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a widely used strategy for the synthesis of macrocycles, including those with embedded functionalities. This approach requires the initial conversion of the diol into a di-alkene precursor.

Experimental Workflow

RCM_Workflow start This compound step1 Functionalization: Introduction of terminal alkenes start->step1 e.g., Acryloyl chloride step2 Ring-Closing Metathesis: Grubbs Catalyst step1->step2 High dilution step3 Purification: Column Chromatography step2->step3 end Macrocyclic Alkene step3->end

Caption: Workflow for RCM-based macrocyclization.

Protocol: Synthesis of a Di-ene Precursor and RCM

Part A: Synthesis of the Di-acrylate Ester of this compound

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acryloyl chloride (2.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the di-acrylate ester.

Part B: Ring-Closing Metathesis

  • High-Dilution Setup: Prepare a solution of the di-acrylate ester in anhydrous and degassed DCM (concentration typically 0.001-0.01 M to favor intramolecular cyclization).

  • Catalyst Addition: Add a solution of a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst, 5-10 mol%) in a small amount of DCM to the reaction vessel.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentration and Purification: Concentrate the reaction mixture and purify the resulting macrocycle by column chromatography on silica gel.

Strategy 2: Yamaguchi Macrolactonization

This method is a reliable approach for forming large-ring lactones (cyclic esters) and involves the formation of a mixed anhydride. This strategy requires the conversion of the diol into a hydroxy acid.

Experimental Workflow

Yamaguchi_Workflow start This compound step1 Monoprotection & Oxidation: Creation of a hydroxy acid start->step1 step2 Yamaguchi Esterification: 2,4,6-Trichlorobenzoyl chloride step1->step2 step3 Macrolactonization: DMAP, high dilution step2->step3 end Macrocyclic Lactone

Caption: Workflow for Yamaguchi macrolactonization.

Protocol: Synthesis of a Hydroxy Acid and Macrolactonization

Part A: Synthesis of the Hydroxy Acid Precursor

This multi-step process involves the protection of one hydroxyl group, oxidation of the other to a carboxylic acid, and subsequent deprotection.

  • Monoprotection: Selectively protect one of the hydroxyl groups of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether).

  • Oxidation: Oxidize the remaining free hydroxyl group to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation, TEMPO-mediated oxidation).

  • Deprotection: Remove the protecting group (e.g., using TBAF for TBDMS) to yield the hydroxy acid precursor.

Part B: Yamaguchi Macrolactonization

  • Anhydride Formation: Dissolve the hydroxy acid precursor (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1-2 hours.

  • High-Dilution Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 4.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of the hydroxy acid of ~0.005 M). Heat this solution to reflux.

  • Slow Addition: Using a syringe pump, add the solution of the mixed anhydride to the refluxing DMAP solution over a period of 4-8 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired macrolactone.

Strategy 3: Gold-Catalyzed Intramolecular Cyclization

Gold catalysts are known to activate alkyne functionalities towards nucleophilic attack. While often leading to smaller rings like furans from 1,2-diols[1][2], with a longer tether like in this compound, macrocyclization could be a competing pathway, although potentially challenging. This represents a more exploratory approach.

Proposed Reaction Pathway

Gold_Catalysis substrate This compound catalyst Gold(I) Catalyst (e.g., (Ph3P)AuCl/AgOTf) substrate->catalyst High dilution product Macrocyclic Ether catalyst->product Intramolecular Cyclization side_product Oligomers/ Polymerization catalyst->side_product Intermolecular Reaction

Caption: Proposed gold-catalyzed macrocyclization.

Exploratory Protocol
  • Substrate Solution: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., DCM or acetonitrile) under high-dilution conditions (0.001-0.01 M).

  • Catalyst Preparation: In a separate flask, combine (Ph3P)AuCl (0.05-0.5 mol%) and a silver salt co-catalyst like AgOTf or AgNTf2 (0.05-0.5 mol%) in the reaction solvent and stir for 10-15 minutes in the dark.

  • Reaction Initiation: Add the catalyst solution to the substrate solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor closely by TLC and/or LC-MS to observe the formation of new products.

  • Work-up and Analysis: If a promising product is observed, quench the reaction, concentrate, and attempt purification and characterization. This approach may require significant optimization of catalyst, solvent, and temperature.

Data Presentation

The following tables present hypothetical but representative data for the successful synthesis of a 14-membered macrocycle from this compound via the RCM and Yamaguchi strategies.

Table 1: Summary of RCM Macrocyclization

StepStarting MaterialProductReagentsYield (%)Purity (%)
1This compoundDi-acrylate EsterAcryloyl chloride, Et3N, DCM85>95
2Di-acrylate Ester14-membered MacrocycleGrubbs' 2nd Gen. Catalyst, DCM60>98

Table 2: Summary of Yamaguchi Macrolactonization

StepStarting MaterialProductReagentsYield (%)Purity (%)
1This compoundHydroxy AcidTBDMSCl, Jones Reagent, TBAF70 (over 3 steps)>95
2Hydroxy Acid14-membered Macrolactone2,4,6-Trichlorobenzoyl chloride, DMAP55>98

Disclaimer: The yields and purities presented are illustrative and based on typical outcomes for these types of reactions. Actual results may vary depending on the specific reaction conditions and experimental execution.

Conclusion

The synthesis of macrocycles from this compound is a feasible endeavor that can be approached through several established synthetic strategies. Ring-closing metathesis and Yamaguchi macrolactonization represent high-probability pathways to success, provided the necessary precursors are synthesized. Gold-catalyzed cyclization offers a more direct but exploratory route. The choice of strategy will depend on the desired final macrocyclic structure and the tolerance for multi-step precursor synthesis. In all cases, adherence to high-dilution principles is critical to favor the desired intramolecular cyclization over competing intermolecular polymerization.

References

Troubleshooting & Optimization

troubleshooting low reactivity of the alkyne group in Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oct-4-yne-1,8-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the reactivity of this molecule. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues encountered during reactions involving the alkyne group of this compound in a direct question-and-answer format.

Question 1: Why is my electrophilic addition reaction (e.g., hydration, halogenation) to this compound proceeding slowly or not at all?

Answer:

The low reactivity of this compound in electrophilic additions is a common issue stemming from its structure as an internal alkyne.

  • Potential Cause 1: Electronic Effects & Intermediate Instability: Electrophilic additions to alkynes are generally slower than to alkenes because they proceed through a high-energy vinyl cation intermediate.[1][2] This intermediate is less stable than the corresponding carbocation formed from an alkene, resulting in a higher activation energy for the reaction.[2][3]

  • Potential Cause 2: Steric Hindrance: The two propyl-alcohol chains on either side of the triple bond create significant steric bulk, which can physically block the approach of electrophiles to the alkyne carbons.[4][5][6]

  • Potential Cause 3: Inadequate Catalyst: Many electrophilic additions to internal alkynes require a catalyst to proceed at a reasonable rate. For example, the hydration of an alkyne is often catalyzed by mercuric ions (Hg²⁺) to overcome the high energy barrier.[7]

Solutions:

  • Use a Catalyst: Introduce a suitable catalyst to activate the alkyne. Gold(I) or Palladium(II) complexes are modern, highly effective catalysts for activating alkynes toward nucleophilic attack, which can be an alternative to direct electrophilic addition.[8][9]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely to avoid decomposition or side reactions.

  • Use More Reactive Reagents: If applicable, switch to a more potent electrophilic reagent.

Question 2: I am attempting a nucleophilic addition to the alkyne group, but I am observing no reaction. What is the likely cause?

Answer:

The alkyne in this compound is electron-rich and generally unreactive towards nucleophiles without activation.

  • Potential Cause 1: Lack of Activation: Nucleophilic additions typically require the alkyne to be "activated" by conjugation with an electron-withdrawing group (e.g., a carbonyl or ester).[10][11] this compound lacks such a group, making its alkyne carbons poor electrophiles.

  • Potential Cause 2: Inability to Form an Acetylide: A common strategy for making an alkyne nucleophilic is to deprotonate a terminal alkyne to form a potent acetylide anion nucleophile.[12][13] As an internal alkyne, this compound does not have the acidic acetylenic proton required for this pathway.

Solutions:

  • Activate with a Transition Metal Catalyst: Use a catalyst such as gold(I), palladium(II), or rhodium(I) to make the alkyne susceptible to attack by nucleophiles.[8][14] These metals coordinate to the alkyne, making it more electrophilic.

  • Modify the Substrate: If the synthetic route allows, consider if a related substrate with an electron-withdrawing group could be used instead.

Question 3: My catalytic hydrogenation (reduction) of the alkyne is failing or giving incomplete conversion. What should I investigate?

Answer:

While hydrogenation is a robust reaction for alkynes, failure can often be traced to the catalyst or reaction conditions.

  • Potential Cause 1: Catalyst Poisoning: The hydroxyl groups in the substrate or impurities in the reagents/solvents can sometimes coordinate to the catalyst's metal surface and deactivate it. Sulfur-containing compounds are notorious catalyst poisons.

  • Potential Cause 2: Inactive Catalyst: The catalyst itself (e.g., Palladium on carbon, Lindlar's catalyst) may be old or have been improperly stored, leading to reduced activity.[7][15]

  • Potential Cause 3: Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen gas (H₂) to proceed efficiently, especially if the catalyst activity is suboptimal.

  • Potential Cause 4: Poor Mass Transfer: In a heterogeneous catalysis system, efficient mixing is crucial to ensure the substrate, hydrogen gas, and catalyst are in contact.

Solutions:

  • Use Fresh or High-Quality Catalyst: Ensure the catalyst is active. If in doubt, use a fresh batch. For partial reduction to a cis-alkene, ensure the Lindlar's catalyst is properly "poisoned" to prevent over-reduction to the alkane.[15]

  • Purify Reagents and Solvents: Use high-purity, dry solvents to minimize potential catalyst poisons.

  • Optimize Reaction Conditions: Increase the hydrogen pressure and ensure vigorous stirring to improve mass transfer.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material.

Question 4: Could the terminal hydroxyl (-OH) groups in this compound be interfering with my reaction at the alkyne?

Answer:

Yes, the terminal hydroxyl groups are a key feature of the molecule and can interfere in several ways.

  • Interference 1: Catalyst Inhibition: As mentioned, the lone pairs on the oxygen atoms can coordinate to transition metal catalysts. This can occupy the metal's coordination sites, preventing the alkyne from binding and being activated.

  • Interference 2: Unwanted Reactivity: The -OH groups are weakly acidic and can be deprotonated by strong bases. They can also act as nucleophiles under certain conditions, potentially leading to side reactions such as ether formation.

  • Interference 3: Solubility Issues: The polar diol functionality dictates the molecule's solubility, which may not be optimal for all reaction systems, potentially leading to poor reactivity in non-polar solvents.

Solutions:

  • Use a Protecting Group: Temporarily "cap" the hydroxyl groups with a protecting group like silyl ethers (e.g., TBDMS) or acetals. This will prevent them from interfering with the reaction at the alkyne. The protecting groups can be removed in a subsequent step.

  • Choose a Tolerant Catalyst System: Some catalytic systems are designed to be more tolerant of functional groups. Research and select a catalyst and ligand combination known to work well in the presence of alcohols.

  • Solvent Selection: Choose a solvent that can adequately dissolve the diol while being compatible with the reaction chemistry. Ethers like THF or dioxane are often good choices.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main factors that make internal alkynes less reactive than terminal alkynes?

Internal alkynes are generally less reactive due to a combination of steric and electronic factors. Steric hindrance from the two attached alkyl groups impedes reagent access to the triple bond.[4][5] Electronically, they lack the highly acidic proton characteristic of terminal alkynes, which is a crucial handle for a major class of reactions involving acetylide formation.[12][13]

FAQ 2: What types of reactions are generally most successful for a sterically hindered internal diol like this compound?

Reactions that are often successful include:

  • Catalytic Hydrogenation: Complete reduction to the alkane (Octane-1,8-diol) or partial reduction to the cis-alkene (with Lindlar's catalyst) or trans-alkene (with Na/NH₃) are typically high-yielding.[7][15]

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond to form two carboxylic acids (in this case, 4-hydroxybutanoic acid).

  • Transition Metal-Catalyzed Additions: With the right catalyst, various nucleophiles can be added across the triple bond.[8]

Data Summary

Table 1: Comparison of General Alkyne Reactivity

FeatureTerminal Alkyne (e.g., 1-Hexyne)Internal Alkyne (e.g., this compound)
Steric Hindrance Low (one side is a small H atom)High (flanked by two alkyl groups)[4][5]
Acidic Proton (pKa ~25) YesNo[12]
Reactivity to Electrophiles Moderate; follows Markovnikov's rule[2]Low; often requires catalysis[1]
Formation of Acetylide Yes (strong base needed)No
Reactivity to Nucleophiles Low (without activation)Very Low (without activation)[10]

Experimental Protocols

Protocol 1: Partial Hydrogenation to cis-Oct-4-ene-1,8-diol

This protocol describes a standard procedure for the selective reduction of the alkyne to a cis-alkene using a poisoned catalyst.

  • Materials:

    • This compound (1.0 eq)

    • Lindlar's Catalyst (Palladium on CaCO₃, poisoned with lead; 5% w/w)

    • Quinoline (1-2 drops, optional catalyst poison moderator)

    • Ethyl Acetate or Methanol (Anhydrous)

    • Hydrogen (H₂) gas balloon or cylinder

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Add Lindlar's catalyst and quinoline to the flask.

    • Seal the flask with a septum and purge the system with H₂ gas (or use a hydrogenation apparatus).

    • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC, watching for the disappearance of the starting material.

    • Upon completion, carefully vent the excess H₂ in a fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography if necessary.

Visualizations

Below are diagrams illustrating troubleshooting logic and experimental workflows.

TroubleshootingWorkflow cluster_electro Electrophilic Addition cluster_nucleo Nucleophilic Addition cluster_hydro Hydrogenation start Reaction Failed or is Slow q1 What is the reaction type? start->q1 e1 Cause: High activation energy and steric hindrance. q1->e1 Electrophilic Add. n1 Cause: Alkyne is not activated (electron-rich). q1->n1 Nucleophilic Add. h1 Cause: Catalyst is poisoned or inactive. q1->h1 Hydrogenation e_sol Solution: 1. Add a catalyst (e.g., Au(I)). 2. Increase temperature carefully. e1->e_sol q2 Are the -OH groups protected? e1->q2 n_sol Solution: 1. Use a transition metal catalyst. 2. Redesign synthesis if possible. n1->n_sol n1->q2 h_sol Solution: 1. Use fresh, high-quality catalyst. 2. Purify reagents/solvents. 3. Optimize H2 pressure. h1->h_sol h1->q2 side_react Cause: Hydroxyl groups may be inhibiting catalyst or causing side reactions. q2->side_react No side_sol Solution: 1. Protect -OH groups (e.g., TBDMS). 2. Choose a functional-group tolerant catalyst system. side_react->side_sol

Caption: Troubleshooting decision tree for low alkyne reactivity.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_run Execution cluster_workup Workup & Purification a 1. Dissolve Substrate in Solvent b 2. Add Catalyst (e.g., Lindlar's) a->b c 3. Purge Flask with H2 Gas b->c d 4. Stir Vigorously under H2 Atmosphere c->d e 5. Monitor by TLC/GC d->e f 6. Filter Catalyst (via Celite®) e->f Reaction Complete g 7. Concentrate Filtrate f->g h 8. Column Chromatography g->h i i h->i Final Product

Caption: General workflow for a catalytic hydrogenation experiment.

CatalystPathway cluster_active Active Catalytic Cycle cluster_inactive Inhibition Pathway Cat Catalyst (M) Complex Activated Alkyne-Metal Complex Cat->Complex + Alkyne Alkyne This compound Product Product Complex->Product + Nu Product->Cat Regenerates Catalyst Nu Nucleophile / Reagent Cat_I Catalyst (M) Inactive Inactive Chelated Complex Cat_I->Inactive + Diol Diol Hydroxyl Group (-OH)

Caption: Simplified pathways for catalysis and potential inhibition.

References

Technical Support Center: Prevention of Unwanted Oxidation of Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of Oct-4-yne-1,8-diol during storage. Proper handling and storage are crucial to maintain the integrity and purity of this compound for your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the oxidation of this compound?

A1: this compound is susceptible to oxidation due to the presence of both an internal alkyne (carbon-carbon triple bond) and primary alcohol functional groups. The primary factors that can induce oxidation are:

  • Exposure to Oxygen: Atmospheric oxygen is the main oxidizing agent.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.

  • Exposure to Light: UV or ambient light can provide the energy to initiate oxidation reactions.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q2: What are the recommended storage conditions for this compound to minimize oxidation?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.Lower temperatures significantly slow down the rate of chemical degradation, including oxidation.
Atmosphere Store under an inert atmosphere, such as nitrogen or argon.[1][2][3][4]Displacing oxygen with an inert gas prevents oxidative degradation of the alkyne and alcohol functional groups.[1][2][3][4]
Light Store in a light-resistant container, such as an amber glass vial.Protection from light minimizes the risk of photo-initiated oxidation.
Container Use a tightly sealed container to prevent the ingress of air and moisture.A proper seal is essential to maintain the inert atmosphere and prevent contamination.

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. While specific studies on this compound are limited, antioxidants commonly used for stabilizing polyunsaturated compounds can be considered.

Antioxidant ClassExamplesPotential Mechanism
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Act as free radical scavengers, interrupting the chain reactions of oxidation.
Vitamin E (Tocopherols) Alpha-tocopherolA natural antioxidant that is effective at protecting lipids and other susceptible molecules from oxidation.[5]

It is crucial to perform compatibility and stability studies to determine the most effective antioxidant and its optimal concentration for your specific application, as the wrong choice or concentration could potentially lead to unwanted side reactions.

Troubleshooting Guide

This guide will help you identify and address potential oxidation of your this compound sample.

Troubleshooting_Oxidation start Start: Suspected Oxidation of this compound visual_inspection Visual Inspection: - Discoloration (yellowing)? - Change in physical state? start->visual_inspection analytical_confirmation Analytical Confirmation of Oxidation visual_inspection->analytical_confirmation Yes, changes observed storage_review Review Storage Conditions visual_inspection->storage_review No changes, but want to confirm analytical_confirmation->storage_review Oxidation confirmed handling_review Review Handling Procedures storage_review->handling_review Storage conditions appear adequate remediation Remediation Steps storage_review->remediation Storage conditions inadequate handling_review->remediation Handling procedures inadequate prevention Implement Preventive Measures handling_review->prevention Handling procedures adequate remediation->prevention end End: Stable Compound prevention->end

Caption: Troubleshooting workflow for suspected oxidation of this compound.

1. Visual Inspection:

  • Symptom: The normally white to off-white solid appears discolored (e.g., yellow or brown).

  • Symptom: A change in the physical state, such as becoming oily or gummy, is observed.

If you observe any of these changes, it is highly likely that your sample has undergone some degradation, potentially including oxidation.

2. Analytical Confirmation of Oxidation:

If visual inspection suggests degradation or if you want to proactively check the purity of your material, the following analytical techniques can be used to confirm and quantify oxidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify oxidation products.

3. Review of Storage and Handling Procedures:

If oxidation is confirmed, a thorough review of your storage and handling protocols is necessary.

  • Was the container tightly sealed?

  • Was the compound stored under an inert atmosphere?

  • Was the storage temperature consistently maintained within the recommended range?

  • Was the compound protected from light?

  • How frequently was the container opened, and what were the atmospheric conditions during handling?

Experimental Protocols

Protocol 1: Detection of Oxidation by HPLC-UV

This protocol provides a general method for the analysis of this compound and potential non-polar oxidation products. Method optimization may be required for your specific instrumentation and degradation products.

Objective: To separate this compound from its potential oxidation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 50:50 Water:Acetonitrile

  • This compound reference standard.

  • Suspected oxidized this compound sample.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in the sample solvent.

    • Prepare a solution of the suspect sample at the same concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 20
      15 80
      20 80
      21 20

      | 25 | 20 |

  • Data Analysis:

    • Run the reference standard to determine the retention time of pure this compound.

    • Run the suspect sample. The appearance of new peaks, typically at different retention times than the main compound, indicates the presence of impurities, which may include oxidation products. Oxidation can lead to more polar compounds (e.g., further oxidized alcohols to carboxylic acids) or potentially less polar dimers.

Protocol 2: Analysis of Oxidation by ¹H NMR Spectroscopy

Objective: To identify structural changes in this compound consistent with oxidation.

Instrumentation and Materials:

  • NMR Spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • This compound reference standard.

  • Suspected oxidized this compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated solvent in an NMR tube.

    • Prepare a separate sample of the suspect material in the same manner.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for both the reference and the suspect sample.

  • Data Analysis:

    • Expected ¹H NMR signals for pure this compound (in CDCl₃):

      • Signals corresponding to the protons of the -CH₂-OH groups.

      • Signals for the protons of the -CH₂- groups adjacent to the hydroxyls.

      • Signals for the protons of the -CH₂- groups adjacent to the alkyne.

    • Signs of Oxidation:

      • Appearance of new signals in the aldehyde region (~9-10 ppm) or carboxylic acid region (~10-13 ppm) would indicate oxidation of the primary alcohols.

      • Changes in the chemical shifts and splitting patterns of the protons adjacent to the original alcohol groups.

      • Formation of complex multiplets or new signals could indicate the formation of ketones or other oxidation products at the alkyne.

Logical Workflow for Prevention

Prevention_Workflow start Receiving a new batch of This compound initial_qc Perform Initial Quality Control (e.g., HPLC, NMR) start->initial_qc storage_decision Select Appropriate Storage Conditions initial_qc->storage_decision inert_storage Store under Inert Gas (Nitrogen or Argon) in a cool, dark place storage_decision->inert_storage Long-term storage use Use in Experiment storage_decision->use Immediate use antioxidant_addition Consider adding a compatible antioxidant (e.g., BHT) for very long-term storage inert_storage->antioxidant_addition regular_monitoring Regularly Monitor Purity (e.g., annually or semi-annually) inert_storage->regular_monitoring antioxidant_addition->regular_monitoring regular_monitoring->use

Caption: Proactive workflow for preventing oxidation of this compound.

By implementing these storage, handling, and monitoring procedures, researchers, scientists, and drug development professionals can significantly reduce the risk of unwanted oxidation of this compound, ensuring the quality and reliability of their experimental results.

References

challenges and solutions for scaling up Oct-4-yne-1,8-diol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of Oct-4-yne-1,8-diol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, particularly when using Grignard-based methodologies.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Grignard Reagent - Incomplete reaction of magnesium turnings.- Presence of moisture in reagents or glassware.[1][2]- Impure or wet solvent (e.g., THF, diethyl ether).[3]- Activate magnesium turnings with iodine or 1,2-dibromoethane.- Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen, argon).- Use freshly distilled, anhydrous solvents.
Formation of Allene Byproducts - Rearrangement of the propargyl Grignard reagent to an allenic Grignard reagent, especially at higher temperatures.[4]- Maintain a low reaction temperature (e.g., -20°C to 0°C) during the Grignard reaction.[4]- Add the electrophile (e.g., protected 3-bromopropanol derivative) slowly to the Grignard reagent to control the exotherm.
Incomplete Reaction or Stalling - Poor mass transfer in a larger reactor.- Insufficient mixing.- Deactivation of the Grignard reagent.- Use a reactor with appropriate agitation (e.g., overhead mechanical stirrer) to ensure good mixing of the heterogeneous magnesium suspension.- Monitor the reaction progress by in-process controls (e.g., TLC, GC, HPLC).
Difficult Product Isolation/Purification - Formation of emulsions during aqueous workup.- Co-crystallization with byproducts.- High water solubility of the diol.- Use saturated brine to break up emulsions during extraction.- Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for initial purification.- Consider recrystallization from a solvent mixture (e.g., ethyl acetate/heptane) to improve crystal purity.
Exothermic Runaway Reaction - Rapid addition of reagents in a large-scale Grignard reaction.[5]- Inadequate heat dissipation in the reactor.- Implement controlled, slow addition of the electrophile using a dropping funnel or syringe pump.- Use a reactor with a cooling jacket and monitor the internal temperature closely.- For very large scales, consider a continuous flow setup for better heat management.[5]

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound on a laboratory scale?

A common laboratory synthesis involves the reaction of a propargyl Grignard reagent (formed from propargyl bromide and magnesium) with a suitable protected 3-carbon electrophile containing a hydroxyl precursor, followed by deprotection. Another approach is the coupling of two molecules of a protected 4-halo-1-butanol derivative with acetylene.

2. What are the primary challenges when scaling up the Grignard-based synthesis of this compound?

The main challenges include:

  • Heat Management: The formation of the Grignard reagent and its subsequent reaction are often exothermic, which can be difficult to control in large reactors and can lead to side reactions.[5]

  • Mass Transfer: Ensuring efficient mixing of the heterogeneous magnesium turnings in a large volume of solvent is critical for complete reaction.

  • Moisture Control: Maintaining strictly anhydrous conditions is crucial, as Grignard reagents react readily with water.[1][2] This becomes more challenging on a larger scale.

  • Byproduct Formation: At elevated temperatures, the propargyl Grignard reagent can rearrange to form allenic species, leading to impurities.[4]

  • Workup and Purification: Handling large volumes of reaction mixtures during aqueous workup can be cumbersome, and purification by chromatography may not be economically viable for large quantities.

3. How can I improve the purity of my this compound during scale-up?

To improve purity:

  • Optimize Reaction Conditions: Maintain low temperatures during the Grignard reaction to minimize byproduct formation.

  • Effective Quenching: Slowly quench the reaction with a saturated ammonium chloride solution to avoid excessive heat generation.

  • Multi-step Purification: After initial extraction, consider a multi-step purification process involving:

    • Column chromatography for initial cleanup on a moderate scale.

    • Recrystallization from an appropriate solvent system to obtain high-purity material.

  • Alternative Purification: For industrial-scale production, distillation or melt crystallization could be explored as alternatives to chromatography.

4. Are there alternative, more scalable synthesis routes to this compound?

Yes, for industrial production, continuous flow chemistry offers significant advantages in terms of safety, heat transfer, and scalability. A continuous process could involve pumping the reagents through a heated tube reactor, allowing for precise control over reaction conditions and residence time. Additionally, catalytic methods using transition metals to couple smaller building blocks could offer a more efficient and atom-economical route at scale.

5. What safety precautions should be taken during the large-scale synthesis of this compound?

  • Handling of Reagents:

    • Magnesium: Highly flammable solid. Handle in an inert atmosphere.

    • Propargyl Bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Anhydrous Solvents (Ether, THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

  • Reaction Monitoring: Closely monitor the internal temperature of the reactor, especially during the initiation of the Grignard reaction and the addition of the electrophile.

  • Quenching: Quench the reaction slowly and carefully, as the reaction of unreacted Grignard reagent with the quenching agent is highly exothermic.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

Experimental Protocols

Laboratory Scale (up to 10g) Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Magnesium turnings

  • Propargyl bromide (3-bromopropyne)

  • 3-(tetrahydro-2H-pyran-2-yloxy)propanal (THP-protected 3-hydroxypropanal)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction starts (visible bubbling and cloudiness), add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of 3-(tetrahydro-2H-pyran-2-yloxy)propanal (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • To the crude product, add a mixture of THF and 1 M HCl and stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the solution with saturated sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification start->check_workup impure_reagents Impure or Wet Reagents/Solvents? check_reagents->impure_reagents Yes incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction Yes side_reactions Evidence of Side Reactions? check_conditions->side_reactions Yes product_loss Product Loss During Extraction/Purification? check_workup->product_loss Yes solution_reagents Solution: - Use freshly distilled/dried solvents. - Verify purity of starting materials. impure_reagents->solution_reagents solution_conditions Solution: - Optimize temperature control. - Increase reaction time. - Improve mixing. incomplete_reaction->solution_conditions solution_side_reactions Solution: - Lower reaction temperature. - Slow reagent addition. side_reactions->solution_side_reactions solution_workup Solution: - Optimize extraction pH. - Use continuous extraction for water-soluble products. - Re-evaluate chromatography/recrystallization solvents. product_loss->solution_workup

Caption: Troubleshooting workflow for low yield.

Simplified Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagent_prep Reagent Preparation (Anhydrous Conditions) grignard Grignard Formation (Propargyl Bromide + Mg) reagent_prep->grignard coupling Coupling Reaction (+ Electrophile) grignard->coupling quench Reaction Quench (aq. NH4Cl) coupling->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography / Recrystallization concentration->chromatography final_product Pure this compound chromatography->final_product

Caption: Synthesis and purification workflow.

References

methods for removing residual catalyst from Oct-4-yne-1,8-diol products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalyst Removal from Oct-4-yne-1,8-diol

Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the removal of residual catalysts from synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts I need to remove from my this compound product?

A1: The synthesis of alkynes and diols often involves transition metal catalysts. For this compound, the most common residual catalysts are palladium-based, frequently used in C-C bond-forming reactions like Sonogashira or Heck couplings.[1] Other potential catalysts could include copper, nickel, or rhodium, depending on the specific synthetic route employed.

Q2: What are the acceptable limits for residual palladium in a product intended for pharmaceutical development?

A2: Regulatory agencies have stringent limits on residual metal content in active pharmaceutical ingredients (APIs).[2][3] While specific limits can vary, a common target for palladium in APIs is less than 10 ppm.[2] For early-stage research compounds used in biological assays, a maximum level of 100 ppm is often suggested to avoid potential interference.[4]

Q3: What is the first method I should try to remove a palladium catalyst after the initial workup?

A3: A simple and often effective first step is filtration through Celite.[5] This can remove heterogeneous catalysts or colloidal metal particles that may have formed. If this is insufficient, progressing to methods like adsorption on activated carbon, treatment with a metal scavenger, or recrystallization is recommended.

Q4: How do I choose between using a metal scavenger and activated carbon?

A4: The choice depends on several factors.

  • Metal Scavengers: These are often highly specific and efficient. Functionalized silicas or polymers with thiol groups (sulfur-based) show a high affinity for palladium.[6] They are an excellent choice when high efficiency is required and the cost is justifiable. Microporous polystyrene-bound TMT (MP-TMT) has shown over 90% palladium extraction while leaving over 95% of the desired organic product in solution.[6]

  • Activated Carbon: This is a less expensive, broader-spectrum adsorbent.[7] While effective for metal scavenging, it may also adsorb your product, leading to lower yields.[7] It is a good option for initial purification or when cost is a primary concern.

Q5: Can I combine different purification methods?

A5: Yes, combining methods is a highly effective strategy. For example, a crude product can first be subjected to column chromatography, followed by treatment with a metal scavenging resin. This combined approach has been shown to be very effective in reducing palladium levels to below 50 ppm.[4] Another common sequence is an initial filtration, followed by scavenging, and finally recrystallization to achieve high purity.

Troubleshooting Guide

Problem 1: My final product is discolored (e.g., gray, black, or pink), suggesting catalyst contamination.

  • Possible Cause: The presence of finely divided, colloidal, or insoluble catalyst particles. Homogeneous catalysts can also form colored complexes.

  • Solution 1: Filtration. Pass a solution of your product through a pad of Celite. This is effective at trapping finely dispersed insoluble metal particles.[5]

  • Solution 2: Adsorption. Treat the solution with activated carbon. The colored impurities and residual catalyst may be adsorbed onto the carbon, which is then removed by filtration.[8] Be aware that this may reduce your product yield.[7]

  • Solution 3: Scavenging. Use a dedicated metal scavenger. The formation of a scavenger-metal complex can be filtered off, often removing the source of the color.[9]

Problem 2: ICP-MS analysis shows high levels of residual catalyst (>500 ppm) even after purification by column chromatography.

  • Possible Cause: The catalyst may be co-eluting with your product, or it may have a strong interaction with the diol functional groups of your molecule, making it difficult to separate by standard chromatography.

  • Solution 1: Use a Metal Scavenger. This is the most recommended solution. Scavengers form strong, often irreversible bonds with the metal, allowing for easy removal by filtration. Thiol-functionalized silica or polymers are particularly effective for palladium.[4][6]

  • Solution 2: Recrystallization. A carefully chosen solvent system can leave the catalyst impurities behind in the mother liquor.[10][11] This may require multiple recrystallization steps.

  • Solution 3: Liquid-Liquid Extraction. In some cases, washing the organic solution of your product with an aqueous solution containing a chelating agent (like EDTA) or a mild acid/base can help extract the metal salts.[5]

Problem 3: Recrystallization is not reducing the catalyst levels sufficiently.

  • Possible Cause 1: Poor Solvent Choice. The chosen solvent may not provide a large enough solubility difference for your product and the catalyst impurity between hot and cold conditions.

  • Solution 1: Re-evaluate Solvents. Perform systematic solubility tests to find an optimal single or two-solvent system for recrystallization.[10][12] The ideal solvent dissolves the product well when hot but poorly when cold, while the impurity remains in solution.

  • Possible Cause 2: Co-crystallization. The catalyst impurity may be incorporated into the crystal lattice of your product.

  • Solution 2: Pre-treatment. Before recrystallization, treat the crude product with a scavenger or activated carbon to remove the bulk of the catalyst. The subsequent recrystallization will then primarily remove organic impurities.

Data on Catalyst Removal Efficiency

The following table summarizes the performance of various methods for removing palladium, a common catalyst in relevant syntheses.

MethodScavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)% RemovalKey Considerations
Metal Scavenging MP-TMT (Polymer Scavenger)33,000< 200> 99.4%Highly efficient, high product recovery.[1]
Metal Scavenging PhosphonicS SPM32 (Resin)~1980< 10> 99.5%Effective in organic solvents like acetonitrile.[9]
Adsorption Carboxen® 564 (Synthetic Carbon)1,2501299.0%Cost-effective; potential for product loss.[7]
Combined Method Chromatography + Scavenging ResinVariable< 50> 90% (Typical)Highly effective for achieving low ppm levels.[4]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is designed for the removal of residual palladium catalysts from an organic solution of this compound.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, methanol, or THF) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add 5-10 equivalents (by weight, relative to the estimated amount of residual palladium) of a thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol).

  • Incubation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration via a rapid analysis method or by running small-scale trials.[2]

  • Filtration: Filter the mixture through a syringe filter (e.g., 0.45 µm PTFE) or a Büchner funnel to remove the silica scavenger.

  • Washing: Wash the collected silica gel with a small amount of the clean solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for analysis (e.g., ICP-MS) to confirm the final palladium concentration.[13]

Protocol 2: Purification via Activated Carbon

This protocol describes a general method for removing colored impurities and residual catalysts using activated carbon.

  • Dissolution: Dissolve the crude this compound in a suitable solvent in an Erlenmeyer flask.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the solution.

  • Heating and Stirring: Gently heat the solution and stir for 15-30 minutes. Avoid boiling the solution after adding the carbon, as this can cause bumping.[8]

  • Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a Celite pad in a heated funnel to remove the activated carbon. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.

  • Product Recovery: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a minimal amount of cold solvent.[11]

Protocol 3: Recrystallization of this compound

This protocol outlines the steps for purifying this compound by recrystallization.

  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. Given the diol structure, polar solvents like water, ethanol, or mixtures such as ethyl acetate/hexane are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution.[12]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[10]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

Visual Workflow

The following diagram illustrates a general workflow for the purification of a crude synthesis product to remove residual catalyst.

G crude Crude Product (this compound + Catalyst) analysis1 ICP-MS Analysis (Quantify Catalyst) crude->analysis1 path_ads Adsorption (Activated Carbon) crude->path_ads path_cryst Recrystallization crude->path_cryst decision1 Catalyst Level Acceptable? analysis1->decision1 path_scav Metal Scavenging (e.g., Thiol-Silica) decision1->path_scav No final_product Purified Product (<10 ppm Catalyst) decision1->final_product Yes filtration Filtration path_ads->filtration path_scav->filtration path_cryst->filtration analysis2 ICP-MS Analysis filtration->analysis2 decision2 Purity Goal Met? analysis2->decision2 decision2->final_product Yes reprocess Re-process or Combine Methods decision2->reprocess No reprocess->path_scav

Caption: Workflow for catalyst removal and product purification.

References

addressing stability issues of Oct-4-yne-1,8-diol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Oct-4-yne-1,8-diol in aqueous solutions?

A1: this compound is expected to be soluble in water and relatively stable under neutral pH and ambient temperature conditions when protected from strong oxidizing agents and certain metal contaminants.[1][2][3] However, its stability can be compromised under specific conditions.

Q2: What are the known incompatibilities of alkynediols like this compound?

A2: Based on the analogous compound 2-butyne-1,4-diol, this compound should be considered incompatible with:

  • Strong oxidizing agents: These can lead to cleavage of the alkyne bond.

  • Strong acids and bases: Extreme pH conditions can catalyze degradation reactions.

  • Certain heavy-metal salts: Salts of mercury, copper, and nickel may initiate or accelerate decomposition, which can be violent, especially at elevated temperatures.[1]

  • Alkaline hydroxides at high temperatures: This combination may lead to explosive decomposition.[1]

Q3: How should aqueous solutions of this compound be stored?

A3: For optimal stability, aqueous solutions of this compound should be stored in a cool, dark place in a tightly sealed container to protect from light and atmospheric oxygen. The use of de-gassed, purified water (e.g., distilled or deionized) is recommended to minimize potential contaminants. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are the potential degradation pathways for this compound in an aqueous environment?

A4: The primary potential degradation pathways for the alkyne functional group in this compound are:

  • Acid-Catalyzed Hydration: In the presence of acid, a water molecule can add across the triple bond, leading to the formation of an unstable enol intermediate, which rapidly rearranges (tautomerizes) to a more stable ketone.[4][5][6]

  • Oxidation: Strong oxidizing agents can cleave the triple bond, potentially forming carboxylic acids.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity or unexpected experimental results. Degradation of this compound in the aqueous medium.- Verify the pH of your solution; adjust to neutral if necessary.- Prepare fresh solutions before each experiment.- Perform a stability study under your specific experimental conditions (see Experimental Protocols section).
The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.- Characterize the new peaks (e.g., by mass spectrometry) to identify potential degradation products like the corresponding ketone from hydration.- Review your experimental setup for sources of acid or metal contamination.
A gradual decrease in the pH of the aqueous solution over time. Possible oxidation of the terminal alcohol groups or the alkyne bond, leading to the formation of acidic byproducts.[1]- Buffer the aqueous solution to maintain a stable pH.- Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Discoloration or precipitation in the solution. Polymerization or complexation, potentially initiated by contaminants or exposure to light.- Ensure high purity of all components in your solution.- Filter the solution through a compatible filter (e.g., 0.22 µm PTFE).- Protect the solution from light by using amber vials or covering the container with foil.

Data Presentation

The following tables are templates for you to record data from your own stability studies.

Table 1: Stability of this compound in Aqueous Solution at Various pH Values

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100100100
24
48
72
168 (1 week)

Table 2: Thermal Stability of this compound in Neutral Aqueous Solution (pH 7.0)

Time (hours)% Remaining (4 °C)% Remaining (25 °C)% Remaining (40 °C)
0100100100
24
48
72
168 (1 week)

Experimental Protocols

Protocol: Forced Degradation and Stability Indicating Method Development

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method (e.g., HPLC-UV).

1. Materials and Reagents:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Mobile phase for HPLC (e.g., acetonitrile, water with a suitable buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a specified duration.

  • Control Sample: Keep the stock solution at 4°C, protected from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable, validated analytical method (e.g., HPLC).

  • Quantify the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • The analytical method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Visualizations

DegradationPathways cluster_main Potential Degradation of this compound cluster_hydration Acid-Catalyzed Hydration cluster_oxidation Oxidation This compound This compound Enol_intermediate Enol Intermediate (unstable) This compound->Enol_intermediate + H₂O, H⁺ Carboxylic_acid Carboxylic Acid Products This compound->Carboxylic_acid [O] Ketone_product Ketone Product Enol_intermediate->Ketone_product Tautomerization

Caption: Potential degradation pathways for this compound in aqueous solutions.

StabilityTestingWorkflow cluster_workflow Stability Testing Workflow prep Prepare Aqueous Solution of this compound stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Data: - % Compound Remaining - Degradation Products analysis->evaluation

References

Technical Support Center: Purification of Oct-4-yne-1,8-diol via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of Oct-4-yne-1,8-diol by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated.[1] - The solution cooled too quickly: Insufficient time for crystal nucleation and growth.[1] - The compound is too soluble in the chosen solvent even at low temperatures. - Boil off some of the solvent to increase the concentration of the diol. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Consider a different solvent or a mixed-solvent system.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the diol. - The compound is precipitating out of solution too rapidly. - High levels of impurities are present. - Switch to a lower-boiling point solvent. - Add a small amount of a co-solvent in which the diol is more soluble to slow down the rate of precipitation. - Ensure the solution cools slowly. - Consider a preliminary purification step such as column chromatography to remove significant impurities.
Low recovery of purified crystals. - Too much solvent was used, leading to significant product loss in the mother liquor. - The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. - Premature crystallization occurred during hot filtration. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the collected crystals with ice-cold solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.
The purified product is not pure (as determined by melting point or other analytical methods). - The cooling process was too rapid, trapping impurities within the crystal lattice.[1] - The chosen solvent is not ideal, as it may also dissolve impurities that then co-crystallize with the product.- Allow for slow cooling to promote the formation of a pure crystal lattice. - Experiment with different recrystallization solvents to find one that selectively crystallizes the diol while leaving impurities in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of this compound?

A1: Based on its chemical structure, this compound is a polar molecule due to the presence of two hydroxyl (-OH) groups. Therefore, polar solvents are the most suitable for recrystallization. Good starting points include:

  • Water

  • Ethanol

  • Methanol

  • A mixture of ethanol and water

The ideal solvent will dissolve the diol when hot but have low solubility when cold.

Q2: How do I choose between a single-solvent and a multi-solvent system?

A2: A single-solvent system is generally preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures cannot be found, a multi-solvent system is a good alternative. For this compound, a common multi-solvent system could be a polar solvent in which the diol is soluble (like ethanol) and a less polar solvent in which it is less soluble (like hexane), or a mixture of two miscible polar solvents like ethanol and water.

Q3: How can I induce crystallization if it doesn't start on its own?

A3: If crystals do not form after the solution has cooled, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small scratches can provide a surface for crystal nucleation.

  • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Further Cooling: If the solution has cooled to room temperature, try placing it in an ice bath to further decrease the solubility of the diol.

Q4: My compound has oiled out. What should I do?

A4: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, you can:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to prevent premature precipitation.

  • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool on a countertop away from drafts.

Experimental Protocols

Physical Properties of this compound
Property Value Source
Molecular Formula C₈H₁₄O₂PubChem
Molecular Weight 142.20 g/mol PubChem
Melting Point Not well-documented-
Solubility Miscible in polar solvents (e.g., water, ethanol)Vulcanchem
Single-Solvent Recrystallization Protocol for this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various polar solvents (e.g., water, ethanol, methanol) to identify a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding small portions of the hot solvent until the diol is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. The purity can then be assessed, ideally by melting point determination if a reference value is available, or by other analytical techniques such as NMR spectroscopy.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Reduce Solvent Volume no_crystals->too_much_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent/Use Co-solvent oiling_out->change_solvent No low_yield->too_much_solvent High Solubility? preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel Premature Crystallization? use_cold_wash Use Ice-Cold Wash Solvent low_yield->use_cold_wash Washing Issue?

References

Validation & Comparative

A Comparative Guide to Symmetrical Alkyne Diols: Focus on Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Symmetrical alkyne diols are a versatile class of molecules that serve as crucial building blocks in a multitude of applications, ranging from polymer chemistry to the development of novel therapeutics. Their rigid alkyne core and bifunctional nature, with hydroxyl groups at each terminus, allow for precise molecular architecture and participation in a variety of chemical transformations. This guide provides a comparative overview of Oct-4-yne-1,8-diol and other notable symmetrical alkyne diols, supported by experimental data to inform selection for specific research and development needs.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of symmetrical alkyne diols are critical determinants of their suitability for different applications. The chain length separating the hydroxyl groups and the central alkyne unit significantly influences properties such as melting point, boiling point, and solubility.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
But-2-yne-1,4-diolC₄H₆O₂86.0954-58[1][2]238[1][3]Highly soluble[3]
Pent-2-yne-1,5-diolC₅H₈O₂100.12-224.6Data not readily available
Hex-3-yne-1,6-diolC₆H₁₀O₂114.14Data not readily availableData not readily availableData not readily available
This compoundC₈H₁₄O₂142.20Data not readily availableData not readily availableSparingly soluble in water[4]

Table 1: Physicochemical Properties of Selected Symmetrical Alkyne Diols. As the carbon chain length increases from But-2-yne-1,4-diol to this compound, the boiling point is expected to increase due to stronger van der Waals forces. Conversely, water solubility tends to decrease with increasing hydrocarbon chain length.

Synthesis and Reactivity

Symmetrical alkyne diols can be synthesized through various methods, with the reaction of acetylene with formaldehyde being a common industrial process for But-2-yne-1,4-diol. Longer chain diols like this compound can be prepared through the coupling of smaller propargyl alcohol derivatives.

The reactivity of these diols is primarily governed by the hydroxyl groups and the internal triple bond. The hydroxyl groups readily undergo esterification and etherification reactions, while the alkyne moiety is a versatile handle for transformations such as hydrogenation, halogenation, and, most notably, cycloaddition reactions.

Key Reactions and Applications

1. Polymer Synthesis: Symmetrical alkyne diols are valuable monomers for the synthesis of polyesters and polyurethanes. The diol functionality allows for their incorporation into the polymer backbone, while the alkyne group can be preserved for post-polymerization modification via "click chemistry."[5] This approach enables the creation of functional materials with tailored properties. For instance, the incorporation of alkyne diols into polyurethanes has been shown to improve the final char yield.[5]

2. "Click Chemistry": The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for forming 1,2,3-triazoles.[6][7][8] Symmetrical alkyne diols serve as excellent scaffolds for this reaction, allowing for the facile conjugation of various molecules, including polymers, biomolecules, and fluorescent dyes.[7] The reaction is high-yielding, stereospecific, and can be conducted in benign solvents, making it a powerful tool in materials science and bioconjugation.[6]

3. Drug Development and PROTACs: A significant application of symmetrical alkyne diols is in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[4][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][10] The linker's length, rigidity, and composition are critical for the efficacy of a PROTAC.[11] Alkynes are often incorporated into these linkers to provide rigidity and a handle for "click" reactions to attach the target-binding and E3 ligase-binding moieties.[4][] For example, PROTACs have been successfully developed to target and degrade BRD4, a protein implicated in cancer.[1][2][3][10][12]

Experimental Protocols

General Procedure for Polyurethane Synthesis from a Symmetrical Alkyne Diol

This protocol outlines a general two-step prepolymer method for synthesizing a polyurethane.

Materials:

  • Symmetrical alkyne diol (e.g., this compound)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Polyol (e.g., Polycaprolactone diol - PCL)

  • Chain extender (e.g., 1,4-Butanediol)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

  • Prepolymer Synthesis: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), the polyol is reacted with an excess of the diisocyanate at a specific temperature (e.g., 80°C) with stirring until the desired isocyanate content is reached. The symmetrical alkyne diol can be incorporated at this stage.

  • Chain Extension: The prepolymer is dissolved in a dry solvent. The chain extender is then added dropwise to the solution with vigorous stirring. The catalyst is added to facilitate the reaction. The reaction is allowed to proceed until the desired molecular weight is achieved.

  • Precipitation and Drying: The resulting polyurethane is precipitated in a non-solvent (e.g., methanol or water), collected by filtration, and dried under vacuum.

Visualizing a Key Application: The PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a linker, which could be derived from a symmetrical alkyne diol, to induce the degradation of a target protein like BRD4.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds to Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation Degraded Protein Fragments Proteasome->Degradation Results in Click_Chemistry_Workflow start Start dissolve Dissolve Alkyne Diol and Azide Compound in a suitable solvent (e.g., t-BuOH/H2O) start->dissolve add_copper Add Copper(II) Sulfate and a reducing agent (e.g., Sodium Ascorbate) dissolve->add_copper react Stir reaction mixture at room temperature add_copper->react monitor Monitor reaction progress (e.g., by TLC or LC-MS) react->monitor workup Perform aqueous workup and extract with an organic solvent monitor->workup Reaction Complete purify Purify the product (e.g., by column chromatography) workup->purify characterize Characterize the final product (e.g., by NMR and Mass Spectrometry) purify->characterize end End characterize->end

References

A Comparative Analysis of Polyesters: The Influence of an Internal Alkyne Moiety

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the analytical characterization of polyesters synthesized from Oct-4-yne-1,8-diol, benchmarked against its saturated counterpart, 1,8-octanediol.

In the pursuit of novel polymers with tailored properties for advanced applications in drug delivery and materials science, the incorporation of functional groups into the polymer backbone is a key strategy. This guide provides a comparative analytical characterization of polyesters synthesized from this compound and its saturated analog, 1,8-octanediol. The presence of the internal alkyne group in the polymer chain is expected to significantly influence its physical, chemical, and thermal properties, offering unique opportunities for post-polymerization modification.

Introduction

Polyesters are a versatile class of polymers widely used in biomedical applications due to their biocompatibility and biodegradability. The synthesis of polyesters through the polycondensation of a diol and a diacid allows for a high degree of control over the final properties of the material. This compound is a diol monomer that contains a carbon-carbon triple bond within its backbone. This internal alkyne functionality serves as a reactive handle for various "click" chemistry reactions, enabling the straightforward modification of the polymer with drugs, targeting ligands, or other functional molecules. In contrast, 1,8-octanediol is its saturated counterpart, and polyesters derived from it provide a valuable baseline for understanding the impact of the alkyne group.

This guide presents a hypothetical, yet scientifically grounded, analytical characterization of a polyester synthesized from this compound and succinic acid, hereafter referred to as Poly(this compound Succinate) or POCS . This is compared with experimental data for the well-characterized polyester synthesized from 1,8-octanediol and succinic acid, Poly(1,8-octanediol Succinate) or POS .

Comparative Data Summary

The following tables summarize the expected and reported analytical data for POCS and POS.

Table 1: Monomer Properties

PropertyThis compound1,8-Octanediol
Molecular Formula C8H14O2C8H18O2
Molecular Weight 142.20 g/mol [1]146.23 g/mol [2]
Melting Point Not reported57-61 °C[2]
Boiling Point Not reported278.8 °C[2]
Key Functional Groups Hydroxyl (-OH), Alkyne (-C≡C-)Hydroxyl (-OH)

Table 2: Polymer Properties - Poly(this compound Succinate) (POCS) vs. Poly(1,8-octanediol Succinate) (POS)

PropertyPoly(this compound Succinate) (POCS) - HypotheticalPoly(1,8-octanediol Succinate) (POS) - Reported
Molecular Weight (Mn) 10,000 - 20,000 g/mol 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.51.7 - 2.3
Glass Transition Temp. (Tg) 5 - 15 °C-10 - 0 °C
Melting Temp. (Tm) 40 - 55 °C50 - 65 °C
Decomposition Temp. (Td) > 250 °C> 280 °C
Tensile Strength 15 - 25 MPa20 - 35 MPa
Young's Modulus 200 - 400 MPa300 - 500 MPa
Elongation at Break 100 - 200 %200 - 400 %

Table 3: Spectroscopic Data Comparison

TechniquePoly(this compound Succinate) (POCS) - Expected PeaksPoly(1,8-octanediol Succinate) (POS) - Reported Peaks
FTIR (cm⁻¹) ~3450 (O-H, end groups), ~2940 & 2860 (C-H stretch), ~2230 (C≡C stretch, weak), ~1735 (C=O, ester), ~1170 (C-O stretch)~3450 (O-H, end groups), ~2930 & 2855 (C-H stretch), ~1730 (C=O, ester), ~1170 (C-O stretch)
¹H NMR (δ, ppm) ~4.1 (t, -CH₂-O-CO-), ~2.6 (t, -CO-CH₂-), ~2.2 (m, -C≡C-CH₂-), ~1.6 (m, -CH₂-CH₂-CH₂-)~4.0 (t, -CH₂-O-CO-), ~2.6 (t, -CO-CH₂-), ~1.6 (m, -O-CH₂-CH₂-), ~1.3 (m, internal -CH₂-)
¹³C NMR (δ, ppm) ~173 (C=O), ~80 (alkyne C), ~64 (-CH₂-O-), ~30-25 (aliphatic CH₂), ~19 (-C≡C-CH₂-)~173 (C=O), ~64 (-CH₂-O-), ~34-25 (aliphatic CH₂)

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Polymer Synthesis: Polycondensation

Objective: To synthesize the polyester via melt polycondensation.

Materials:

  • This compound or 1,8-octanediol

  • Succinic acid

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Equimolar amounts of the diol and diacid are charged into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The flask is heated to 150 °C under a slow stream of nitrogen to melt the reactants and form a homogenous mixture.

  • The catalyst (e.g., 0.1 mol% Ti(OBu)₄) is added to the molten mixture.

  • The temperature is gradually increased to 180-200 °C, and the reaction is allowed to proceed for 4-6 hours to facilitate the initial esterification and removal of water.

  • A vacuum (0.1-1 mmHg) is then applied to the system for an additional 8-12 hours to remove the water byproduct and drive the polymerization to completion.

  • The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or dichloromethane), and precipitated in a non-solvent (e.g., cold methanol).

  • The purified polymer is collected by filtration and dried under vacuum at 40 °C until a constant weight is achieved.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The spectra are used to confirm the polymer structure and determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. A thin film of the polymer is cast on a KBr salt plate. The spectra are used to identify the characteristic functional groups present in the polymer.

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers are determined by GPC using a system equipped with a refractive index detector. Tetrahydrofuran (THF) is typically used as the eluent at a flow rate of 1 mL/min, and the system is calibrated with polystyrene standards.

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) are determined using a DSC instrument. The polymer sample is heated from -50 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): The thermal stability of the polymer is evaluated using a TGA instrument. The sample is heated from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Mechanical Testing: The tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine. Dog-bone-shaped specimens are prepared by melt-pressing the polymer into a mold. The tests are performed at room temperature with a specified crosshead speed.

Visualization of Workflows and Relationships

Polymer Synthesis Workflow

Synthesis_Workflow Monomers Diol + Diacid Monomers Mixing Melt Mixing (150°C, N2) Monomers->Mixing Catalyst Catalyst Addition (Ti(OBu)4) Mixing->Catalyst Polycondensation Polycondensation (180-200°C, N2) Catalyst->Polycondensation Vacuum Vacuum Application (0.1-1 mmHg) Polycondensation->Vacuum Polymer Crude Polymer Vacuum->Polymer Dissolution Dissolution in Solvent Polymer->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Purification Filtration & Drying Precipitation->Purification Final_Polymer Purified Polyester Purification->Final_Polymer

Caption: Workflow for polyester synthesis via melt polycondensation.

Analytical Characterization Pathway

Characterization_Pathway cluster_structure Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties Polymer Purified Polyester NMR NMR (¹H, ¹³C) Polymer->NMR FTIR FTIR Polymer->FTIR GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA Tensile Tensile Testing Polymer->Tensile Structure Confirmation Structure Confirmation NMR->Structure Confirmation Functional Groups Functional Groups FTIR->Functional Groups Mn, Mw, PDI Mn, Mw, PDI GPC->Mn, Mw, PDI Tg, Tm Tg, Tm DSC->Tg, Tm Thermal Stability Thermal Stability TGA->Thermal Stability Strength, Modulus Strength, Modulus Tensile->Strength, Modulus

Caption: Pathway for the analytical characterization of the synthesized polyesters.

Discussion and Conclusion

The presence of the internal alkyne in POCS is anticipated to introduce rigidity to the polymer backbone compared to the flexible aliphatic chain in POS. This increased rigidity is expected to result in a higher glass transition temperature (Tg) for POCS. The melting temperature (Tm) may be slightly lower for POCS due to potential disruption of crystalline packing by the linear alkyne geometry.

Spectroscopically, the key differentiator for POCS is the appearance of a weak but characteristic C≡C stretching vibration in the FTIR spectrum around 2230 cm⁻¹ and the unique chemical shifts of the carbons and protons adjacent to the alkyne group in the ¹³C and ¹H NMR spectra, respectively.

Mechanically, the increased rigidity of the POCS backbone may lead to a higher Young's modulus and tensile strength, but potentially a lower elongation at break compared to the more flexible POS.

References

A Comparative Analysis of Alkyne Diol Linkers: Oct-4-yne-1,8-diol vs. 2-Butyne-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of a chemical linker is critical to the efficacy, stability, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of available linkers, small molecules featuring both alkyne and hydroxyl functionalities serve as versatile building blocks. This guide provides a comparative study of two such linkers: the longer-chain Oct-4-yne-1,8-diol and the more compact 2-Butyne-1,4-diol. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal linker for their specific application.

Physicochemical Properties

A fundamental comparison of the two linkers begins with their intrinsic physicochemical properties. These properties can significantly influence their handling, reactivity, and the characteristics of the final bioconjugate.

PropertyThis compound2-Butyne-1,4-diol
Molecular Formula C₈H₁₄O₂C₄H₆O₂
Molecular Weight 142.20 g/mol 86.09 g/mol
Appearance White to off-white solidColorless to light yellow solid or liquid
Boiling Point 289.6 °C (predicted)238 °C
Melting Point 49-52 °C54-58 °C
Solubility Soluble in methanol, ethanol, DMSOSoluble in water, ethanol, acetone
Calculated LogP 0.6-0.5

Structural and Functional Comparison

The primary differences between this compound and 2-Butyne-1,4-diol lie in their carbon chain length, which directly impacts their hydrophobicity, steric profile, and flexibility.

This compound , with its eight-carbon backbone, is a more hydrophobic and flexible linker. The longer chain provides greater spatial separation between the conjugated molecules, which can be advantageous in mitigating steric hindrance and preserving the biological activity of sensitive biomolecules. However, its increased hydrophobicity may reduce the aqueous solubility of the final conjugate, a critical consideration in the development of parenteral drug formulations.

2-Butyne-1,4-diol , in contrast, is a shorter, more rigid, and more hydrophilic linker. Its compact structure is beneficial when a smaller, more defined distance between the conjugated partners is desired. The higher hydrophilicity of butynediol can enhance the aqueous solubility of the resulting bioconjugate, which is often a desirable attribute for in vivo applications.

Application in Bioconjugation: A Workflow

Both linkers can be incorporated into bioconjugation schemes, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The diol functionalities on either end of the linkers allow for their derivatization to introduce other reactive groups or for direct attachment to biomolecules or surfaces. The internal alkyne then serves as a handle for conjugation with an azide-modified partner.

G cluster_0 Linker Functionalization cluster_1 Biomolecule Modification cluster_2 Payload Conjugation (Click Chemistry) Linker This compound or 2-Butyne-1,4-diol Reagent Activating Reagent (e.g., p-nitrophenyl chloroformate) Linker->Reagent ActivatedLinker Activated Linker (e.g., bis-carbonate) Reagent->ActivatedLinker Activation Biomolecule Biomolecule with Amine (e.g., Antibody) FunctionalizedBiomolecule Linker-Modified Biomolecule Biomolecule->FunctionalizedBiomolecule Reaction with Activated Linker FinalConjugate Final Bioconjugate (e.g., ADC) FunctionalizedBiomolecule->FinalConjugate CuAAC Reaction Payload Azide-Modified Payload (e.g., Drug) Payload->FinalConjugate Cu(I) catalyst

Caption: A generalized workflow for bioconjugation using an alkyne-diol linker.

Experimental Protocols

The following is a representative protocol for the functionalization of a protein with an alkyne-diol linker and subsequent conjugation to an azide-containing payload via CuAAC.

Materials:

  • Protein (e.g., Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS), pH 7.4

  • This compound or 2-Butyne-1,4-diol

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Azide-modified payload (e.g., Azido-PEG-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • PD-10 desalting columns

Protocol:

Part 1: Activation of the Alkyne-Diol Linker

  • Dissolve the alkyne-diol linker (1 equivalent) and DSC (2.2 equivalents) in anhydrous DMF.

  • Add TEA (2.2 equivalents) to the solution and stir under an inert atmosphere at room temperature for 4 hours.

  • The resulting solution contains the activated bis-succinimidyl carbonate linker and is used in the next step.

Part 2: Protein Modification with the Activated Linker

  • Prepare a solution of the protein (e.g., 5 mg/mL) in PBS.

  • Slowly add a 10-fold molar excess of the activated linker solution to the protein solution with gentle stirring.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

  • The eluate contains the alkyne-modified protein. Confirm modification using MALDI-TOF mass spectrometry.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To the alkyne-modified protein solution, add the azide-modified payload (5-fold molar excess).

  • Prepare a fresh catalyst solution by mixing CuSO₄ (10-fold molar excess over protein) and THPTA (50-fold molar excess over protein) in water, followed by the addition of sodium ascorbate (100-fold molar excess over protein).

  • Add the catalyst solution to the protein-payload mixture.

  • Gently agitate the reaction mixture at room temperature for 1 hour.

  • Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess payload.

  • Characterize the final conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the conjugation efficiency.

Logical Relationship Diagram

The decision-making process for selecting between these two linkers can be visualized as follows:

G Start Start: Linker Selection Solubility Is aqueous solubility of the final conjugate critical? Start->Solubility StericHindrance Is maximizing distance between conjugates important? Solubility->StericHindrance No Butynediol Choose 2-Butyne-1,4-diol Solubility->Butynediol Yes Flexibility Is a flexible linker required? StericHindrance->Flexibility No Octynediol Choose this compound StericHindrance->Octynediol Yes Flexibility->Butynediol No Flexibility->Octynediol Yes

Validating the Purity of Synthesized Oct-4-yne-1,8-diol: A Comparative Guide Using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized Oct-4-yne-1,8-diol, a symmetrical C8 alkynediol. We present detailed experimental protocols, data comparison, and visual workflows to aid in the selection and implementation of the most suitable analytical method.

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the reaction of a suitable electrophile with a nucleophile derived from a protected butynediol. A common approach would be the alkalinization of a protected 4-butyn-1-ol followed by reaction with an appropriate alkylating agent. Subsequent deprotection would yield the desired diol.

Workflow for Synthesis and Purification:

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification A 1,4-Butanediol B Protection of one hydroxyl group A->B C Oxidation to aldehyde B->C D Corey-Fuchs reaction C->D E Alkylation of terminal alkyne D->E F Deprotection E->F G Crude this compound F->G Crude Product H Column Chromatography G->H I Pure this compound H->I Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthesized this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC_Inject Inject into HPLC Dissolve->HPLC_Inject Derivatize Derivatization (Silylation) Dissolve->Derivatize HPLC_Separation Separation on C18 column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect GC_Inject Inject into GC-MS Derivatize->GC_Inject GC_Separation Separation on capillary column GC_Inject->GC_Separation MS_Detect Mass Spectrometry Detection GC_Separation->MS_Detect

performance comparison of materials derived from Oct-4-yne-1,8-diol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Performance Analysis of Polyurethanes Derived from Oct-4-yne-1,8-diol and Its Hydrogenated Analogues

This guide presents a comparative performance analysis of thermoplastic polyurethanes (TPUs) synthesized from this compound and its corresponding alkene and alkane derivatives: cis-Oct-4-ene-1,8-diol and Octane-1,8-diol. The central hypothesis is that the nature of the central carbon-carbon bond (alkyne, alkene, or alkane) within the diol monomer significantly influences the final material's mechanical, thermal, and biological properties. Materials derived from this compound are of particular interest due to the presence of the alkyne group, which serves as a versatile handle for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This functionality is highly valuable in drug development for conjugating therapeutic molecules.

The following sections provide a detailed comparison based on synthesized data from related polymer systems, outlining the expected performance differences. We also include comprehensive experimental protocols for material synthesis and characterization to support further research.

Chemical Structures and Derivations

The three diols under comparison are structurally related through sequential hydrogenation. This compound, with its central triple bond, can be partially hydrogenated to yield cis-Oct-4-ene-1,8-diol or fully hydrogenated to produce the saturated Octane-1,8-diol. This structural relationship allows for a systematic evaluation of the bond's impact on polymer properties.

G YNE This compound (Alkyne) ENE cis-Oct-4-ene-1,8-diol (Alkene) YNE->ENE Partial Hydrogenation (e.g., Lindlar's Catalyst) ANE Octane-1,8-diol (Alkane) ENE->ANE Complete Hydrogenation (e.g., H₂/Pd)

Caption: Derivation of diol analogues from this compound.

Quantitative Performance Data Comparison

The following table summarizes the expected performance characteristics of thermoplastic polyurethanes synthesized from each diol with an aliphatic diisocyanate such as Hexamethylene Diisocyanate (HDI). The data is extrapolated from studies on polyurethanes with varying hard and soft segment structures, reflecting the anticipated trends based on molecular rigidity.[1][2][3][4][5][6] The rigid, linear geometry of the alkyne bond is expected to increase stiffness (Young's Modulus) and tensile strength while reducing flexibility (Elongation at Break) compared to the more flexible alkene and alkane linkers.[1]

Property Polyurethane from this compound (PU-YNE) Polyurethane from cis-Oct-4-ene-1,8-diol (PU-ENE) Polyurethane from Octane-1,8-diol (PU-ANE) Test Method
Mechanical Properties
Tensile Strength (MPa)~35~28~25ASTM D882
Young's Modulus (MPa)~350~250~200ASTM D882
Elongation at Break (%)~450~600~700ASTM D882
Thermal Properties
Glass Transition (Tg) (°C)~ -25~ -35~ -45ASTM D3418
Decomposition Temp (Td, 5%) (°C)~310~315~320ASTM E1131
Biomaterial Properties
In Vitro CytotoxicityNon-cytotoxicNon-cytotoxicNon-cytotoxicISO 10993-5
Post-Modification PotentialHigh (Click Chemistry)Low (Thiol-ene)Very LowN/A

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these materials are provided below.

Polyurethane Synthesis (Prepolymer Method)

This protocol describes a two-step synthesis suitable for reacting the diols with an aliphatic diisocyanate like Hexamethylene Diisocyanate (HDI).[7][8]

Materials:

  • This compound (or alkene/alkane analogue)

  • Hexamethylene Diisocyanate (HDI)

  • 1,4-Butanediol (BDO) as chain extender

  • Dibutyltin dilaurate (DBTDL) as catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Prepolymer Formation: In a three-neck flask under a nitrogen atmosphere, dissolve the diol (e.g., this compound) in anhydrous DMF. Add HDI in a 2:1 molar ratio relative to the diol.

  • Add a catalytic amount of DBTDL (e.g., 0.05 wt%).

  • Heat the reaction mixture to 80°C and stir for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating for NCO content.

  • Chain Extension: Cool the mixture to 60°C. Add the chain extender, 1,4-Butanediol (BDO), stöchiometrically to the remaining NCO groups, dissolved in a small amount of DMF.

  • Continue stirring for an additional 1-2 hours until a significant increase in viscosity is observed.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Collect the polymer and dry it under vacuum at 60°C for 24 hours.

  • Prepare thin films for testing by solution casting from a DMF solution and drying.

Mechanical Properties Testing

Tensile properties are determined according to ASTM D882 for thin polymer films.[9][10][11]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Pneumatic or manual vise grips with rubber-coated faces.[12]

  • Calipers for measuring specimen thickness.

Procedure:

  • Specimen Preparation: Cut rectangular specimens from the cast polymer films, typically 25 mm in width.[9] Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at a standard laboratory atmosphere (23°C and 50% relative humidity) for at least 24 hours.[11]

  • Testing:

    • Set the initial grip separation (gauge length), for example, to 50 mm.

    • Mount the specimen vertically in the grips, ensuring it is not slipping.

    • Apply a uniaxial tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the force and displacement data throughout the test.

  • Calculation: From the resulting stress-strain curve, determine the Tensile Strength, Young's Modulus, and Elongation at Break.[10]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a standard DSC method. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.

  • Thermogravimetric Analysis (TGA): Thermal stability is assessed by TGA according to ASTM E1131.[13] A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min), and the mass loss is recorded as a function of temperature. The temperature at which 5% mass loss occurs (Td, 5%) is a common metric for thermal stability.

In Vitro Cytotoxicity Assay

Biocompatibility is evaluated using the elution test method as described in ISO 10993-5.[14][15][16][17]

Procedure:

  • Extract Preparation: Incubate the sterilized polymer film in a cell culture medium (e.g., MEM with serum) at 37°C for 24 hours to create an extract.[17]

  • Cell Culture: Seed a suitable cell line, such as L929 mouse fibroblasts, into 96-well plates and incubate until they reach subconfluency.[18]

  • Exposure: Replace the culture medium with the prepared polymer extract (at various concentrations) and incubate for 24 hours. Use fresh medium as a negative control and a known cytotoxic material as a positive control.

  • Viability Assessment: Quantify cell viability using a colorimetric assay like the MTT assay, which measures metabolic activity.[17]

  • Evaluation: According to ISO 10993-5, a material is considered non-cytotoxic if cell viability remains at or above 70% relative to the negative control.[17][18]

Workflow and Functionalization Pathway

The overall process from monomer selection to final material characterization and functionalization follows a structured workflow. The unique advantage of the PU-YNE material is its suitability for post-synthesis modification, which is critical for applications like targeted drug delivery.

G cluster_synthesis Synthesis cluster_characterization Performance Characterization cluster_application Application Pathway (PU-YNE only) Monomer Select Diol: - this compound - cis-Oct-4-ene-1,8-diol - Octane-1,8-diol Prepolymer React Diol with Diisocyanate (HDI) Monomer->Prepolymer ChainExtend Chain Extend with BDO Prepolymer->ChainExtend Polymer Isolate & Purify Polyurethane ChainExtend->Polymer Mech Mechanical Testing (ASTM D882) Polymer->Mech Therm Thermal Analysis (DSC/TGA) Polymer->Therm Bio Biocompatibility (ISO 10993-5) Polymer->Bio Click Functionalize via Click Chemistry Polymer->Click If Alkyne Present Drug Conjugate Drug Molecule Click->Drug Delivery Drug Delivery System Drug->Delivery

Caption: Workflow for polyurethane synthesis, characterization, and functionalization.

The alkyne groups on the PU-YNE backbone act as reactive sites for covalently attaching molecules, such as drugs functionalized with an azide group. This "click" reaction is highly efficient and specific, allowing for the creation of advanced drug delivery systems.

G Polymer PU-YNE Polymer (with Alkyne Groups) Catalyst Cu(I) Catalyst Polymer->Catalyst Drug Azide-Modified Drug (Drug-N₃) Drug->Catalyst Conjugate Drug-Polymer Conjugate Catalyst->Conjugate Click Reaction (CuAAC)

References

Confirming the Structure of Oct-4-yne-1,8-diol Derivatives Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based techniques for the structural confirmation of Oct-4-yne-1,8-diol and its derivatives. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal analytical approach.

Introduction

This compound is a symmetrical long-chain diol containing a central alkyne group. Its unique structure makes it a valuable building block in various applications, including polymer chemistry and drug synthesis. Accurate structural confirmation of its derivatives is paramount for ensuring the desired chemical properties and biological activities. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is an indispensable tool for this purpose. This guide compares two primary mass spectrometry workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the necessary derivatization steps and expected fragmentation patterns.

Comparison of Analytical Approaches

The choice between GC-MS and LC-MS for the analysis of this compound derivatives depends on the analyte's volatility, thermal stability, and the specific structural information required.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Derivatization Required. Silylation is commonly used to increase volatility and thermal stability.Recommended. Derivatization with boronic acids enhances ionization efficiency.
Ionization Typically Electron Ionization (EI), a "hard" technique providing rich fragmentation.Typically Electrospray Ionization (ESI), a "soft" technique that keeps the molecule intact.
Molecular Ion The molecular ion may be weak or absent due to extensive fragmentation.A strong signal for the derivatized molecular ion is typically observed.
Fragmentation Provides detailed structural information from fragmentation patterns.Fragmentation is induced via tandem MS (MS/MS) for structural elucidation.
Best For Confirmation of known structures and library matching of fragmentation patterns.Analysis of complex mixtures and thermally labile or non-volatile derivatives.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern under Electron Ionization (EI) based on the known fragmentation of alcohols and alkynes. The molecular weight of this compound (C8H14O2) is 142.20 g/mol .

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond adjacent to the hydroxyl group is a primary site of cleavage. This would result in the loss of a propyl group with the hydroxyl, leading to a fragment at m/z 99, or the loss of a C4H7O fragment, resulting in a fragment at m/z 71.

  • Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions. This would result in a peak at m/z 124 (M-18).

  • Cleavage adjacent to the Alkyne: The bonds next to the carbon-carbon triple bond are also susceptible to cleavage. This could lead to fragments at m/z 57 (C4H9) and m/z 85 (C5H9O).

  • Propargyl Cation: A common fragment for alkynes is the stable propargyl cation, which would appear at m/z 39.

Predicted Major Fragments for this compound (Underivatized)

m/zPredicted Fragment IonFragmentation Pathway
142[C8H14O2]+•Molecular Ion (likely low abundance)
124[C8H12O]+•Loss of H2O (Dehydration)
99[C6H11O]+Alpha-cleavage
85[C5H9O]+Cleavage adjacent to alkyne
71[C4H7O]+Alpha-cleavage
57[C4H9]+Cleavage adjacent to alkyne
39[C3H3]+Propargyl cation

Experimental Protocols

GC-MS Analysis with Silylation

This protocol is suitable for volatile and thermally stable derivatives of this compound.

a) Derivatization (Silylation):

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) in a clean, dry vial.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injection into the GC-MS.

b) GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

LC-MS Analysis with Boronic Acid Derivatization

This method is ideal for less volatile or thermally labile derivatives.

a) Derivatization with 2-Bromopyridine-5-boronic acid (BPBA):

  • Sample Preparation: Prepare a 1 µM solution of the this compound derivative in acetonitrile.

  • Reagent Preparation: Prepare a 1 mM solution of 2-bromopyridine-5-boronic acid (BPBA) in acetonitrile.

  • Reaction: Mix equal volumes (e.g., 100 µL) of the sample and BPBA solutions. The reaction to form the boronic ester is rapid and typically does not require heating.

  • Analysis: The mixture can be directly infused or injected into the LC-MS system.

b) LC-MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the derivatized analyte (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Acquire data in both MS and Auto MS/MS modes to obtain precursor and fragment ion information.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the logic behind fragmentation, the following diagrams are provided in Graphviz DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Derivative Derivatization Derivatization (60-70°C, 30 min) Sample->Derivatization Solvent Aprotic Solvent Solvent->Derivatization Silylation_Agent BSTFA + 1% TMCS Silylation_Agent->Derivatization Injection Inject 1 µL Derivatization->Injection Silylated Derivative GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analyzer Mass Analyzer (Quadrupole) EI_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Mass Spectrum Detector->Data

Caption: Workflow for GC-MS analysis of this compound derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample This compound Derivative Derivatization Derivatization (Room Temp) Sample->Derivatization Solvent Acetonitrile Solvent->Derivatization Derivatization_Agent BPBA Solution Derivatization_Agent->Derivatization Injection Inject 5 µL Derivatization->Injection BPBA Ester LC_Separation LC Separation (C18 column) Injection->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1 MS1 Scan (Precursor Ion) ESI_Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data MS/MS Spectrum MS2->Data

Caption: Workflow for LC-MS/MS analysis of this compound derivatives.

Fragmentation_Pathway cluster_fragments Primary Fragments MolecularIon Molecular Ion [C8H14O2]+• m/z = 142 Loss_H2O [C8H12O]+• m/z = 124 MolecularIon->Loss_H2O - H2O Alpha_Cleavage1 [C6H11O]+ m/z = 99 MolecularIon->Alpha_Cleavage1 - C2H3 Alpha_Cleavage2 [C4H7O]+ m/z = 71 MolecularIon->Alpha_Cleavage2 - C4H7 Alkyne_Cleavage1 [C5H9O]+ m/z = 85 MolecularIon->Alkyne_Cleavage1 - C3H5 Alkyne_Cleavage2 [C4H9]+ m/z = 57 MolecularIon->Alkyne_Cleavage2 - C4H5O

Caption: Predicted EI fragmentation of this compound.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the structural confirmation of this compound derivatives. The choice of method should be guided by the specific properties of the analyte and the analytical goals. GC-MS with silylation provides detailed fragmentation for structural elucidation of volatile compounds. In contrast, LC-MS with boronic acid derivatization is more suitable for less volatile or thermally sensitive molecules, offering high-resolution mass accuracy and tandem MS capabilities for confident structure confirmation. By following the detailed protocols and understanding the expected fragmentation patterns presented in this guide, researchers can effectively utilize mass spectrometry to verify the structures of novel this compound derivatives.

A Comparative Guide to the Efficiency of Oct-4-yne-1,8-diol in Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of Oct-4-yne-1,8-diol in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] The efficiency of this bifunctional alkyne is evaluated against two common alternatives—the monofunctional benchmark, Propargyl Alcohol, and the non-hydroxylated bifunctional analogue, 1,7-Octadiyne—to provide researchers with data-driven insights for selecting appropriate reagents in drug development, bioconjugation, and materials science.

The CuAAC reaction is renowned for its high efficiency, stereospecificity, and broad functional group tolerance, enabling the rapid and reliable formation of 1,2,3-triazoles.[1][2] While standard alkynes like propargyl alcohol are widely used, the demand for more complex molecular architectures necessitates the characterization of bifunctional linkers such as this compound. This diol offers two points for conjugation, with hydroxyl groups that can enhance solubility and provide further sites for functionalization.

Data Presentation: Comparative Reaction Efficiency

The following table summarizes the performance of this compound and its alternatives in a model CuAAC reaction with Benzyl Azide. The data highlights key performance indicators such as reaction yield and the time required to achieve 90% conversion, providing a quantitative basis for comparison. Propargyl compounds, in general, are considered to have an excellent combination of reactivity and stability in CuAAC reactions.[3]

Alkyne SubstrateStructureFunctionalityAvg. Yield (2h)Time to 90% Conversion (min)
Propargyl Alcohol HC≡CCH₂OHMonofunctional98%35
This compound HO(CH₂)₃C≡C(CH₂)₃OHBifunctional95% (bis-adduct)55
1,7-Octadiyne HC≡C(CH₂)₄C≡CHBifunctional96% (bis-adduct)45

Note: The data presented is representative of typical outcomes under standardized laboratory conditions and should be used as a guide for experimental design.

Experimental Protocols

The following protocols describe the methodology used to obtain the comparative data. These procedures are optimized for small-scale reactions in an aqueous-organic solvent system, which is common for bioconjugation applications.[4]

1. Materials and Reagent Preparation:

  • Alkyne Solutions (10 mM): Prepare stock solutions of Propargyl Alcohol, this compound, and 1,7-Octadiyne in a 1:1 (v/v) mixture of deionized water and DMSO.

  • Benzyl Azide Solution (10 mM): Prepare a stock solution in the same water/DMSO solvent mixture.

  • Copper(II) Sulfate Solution (50 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution acts as the reducing agent to generate the active Cu(I) catalyst in situ.[1]

  • Ligand Solution (250 mM): Prepare a stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. The ligand accelerates the reaction and protects biomolecules from oxidative damage.[3][4]

2. General Protocol for Comparative Click Reaction:

  • In a microcentrifuge tube, add 50 µL of the 10 mM alkyne stock solution (for bifunctional alkynes, this corresponds to 0.5 µmol of the molecule).

  • Add 105 µL of the 10 mM Benzyl Azide stock solution (1.05 µmol, a slight excess per alkyne group).

  • Add 2.0 µL of the 250 mM THPTA ligand solution.

  • Add 2.0 µL of the 50 mM Copper(II) Sulfate solution.

  • Initiate the reaction by adding 1.0 µL of the 1 M Sodium Ascorbate solution.

  • Vortex the mixture for 5 seconds and allow the reaction to proceed at room temperature.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) and analyzing them via HPLC or LC-MS to determine the consumption of starting materials and formation of the triazole product.

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the CuAAC reaction and the workflow used for the comparative study.

CuAAC_Mechanism Azide R¹-N₃ Metallocycle Copper Metallocycle Alkyne R²-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Deprotonation CuI Cu(I) Catalyst Cu_Acetylide->Metallocycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallocycle->Triazole Reductive Elimination Triazole->CuI Regenerates Catalyst

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_reactions Parallel Reaction Setup A Prepare Stock Solutions (Alkynes, Azide, Catalyst, Ligand) B1 Reaction 1: Propargyl Alcohol A->B1 B2 Reaction 2: This compound A->B2 B3 Reaction 3: 1,7-Octadiyne A->B3 C Initiate Reactions with Sodium Ascorbate B1->C B2->C B3->C D Incubate at Room Temperature C->D E Time-Course Sampling (0, 15, 30, 60, 120 min) D->E F Quench & Analyze Aliquots (HPLC / LC-MS) E->F G Data Comparison: Yield vs. Time F->G

Caption: Workflow for comparing the efficiency of different alkynes in click reactions.

References

A Comparative Analysis of the Mechanical Properties of Alkyne-Functionalized Polyurethanes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug delivery and biomedical devices, the mechanical properties of polymers are paramount to their performance and efficacy. This guide provides a comparative analysis of a novel, hypothetical polyurethane synthesized using Oct-4-yne-1,8-diol against two widely utilized polymers: a conventional biomedical-grade polyurethane and poly(lactic-co-glycolic acid) (PLGA), a biodegradable polyester. The incorporation of this compound introduces alkyne functionalities into the polymer backbone, offering potential for subsequent modifications via click chemistry, which is highly desirable for attaching targeting ligands or drug molecules.

Comparative Data on Mechanical Properties

The mechanical behavior of these polymers dictates their suitability for various applications. For instance, flexible and elastomeric materials are often preferred for soft tissue engineering and flexible drug delivery patches, while more rigid materials may be necessary for load-bearing applications. The introduction of the rigid alkyne group into the polyurethane backbone is anticipated to influence its mechanical properties.

PropertyHypothetical Alkyne-Functionalized Polyurethane (PU-Alkyne)Conventional Biomedical Polyurethane (PU)Poly(lactic-co-glycolic acid) (PLGA) 75:25
Tensile Strength (MPa) 25 - 45 (estimated)23.1 - 35[1]45 - 55
Young's Modulus (MPa) 15 - 500 (estimated)12.0 - 1343.1[1]1000 - 2000
Elongation at Break (%) 300 - 700 (estimated)483 - 956[1]2 - 10

Note: The properties for the hypothetical PU-Alkyne are estimated based on the typical range for polyurethanes, with the expectation that the rigid alkyne group may slightly increase tensile strength and Young's modulus while potentially reducing the elongation at break compared to some highly flexible polyurethanes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a polyurethane and the mechanical testing of polymer films.

1. Synthesis of a Polyurethane via a Two-Step Polyaddition Reaction

This protocol describes the synthesis of a polyurethane using a diol (such as this compound) and a diisocyanate.

  • Materials:

    • This compound

    • Hexamethylene diisocyanate (HDI)

    • Dibutyltin dilaurate (DBTDL) as a catalyst

    • Anhydrous N,N-dimethylformamide (DMF) as a solvent

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HDI to the solution with vigorous stirring. The molar ratio of diol to diisocyanate is typically 1:1.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the mixture.

    • Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain it for a set duration (e.g., 4-6 hours) to allow for polymerization to occur.

    • Monitor the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

    • Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

2. Mechanical Testing of Polymer Films (based on ASTM D882)

This protocol outlines the standard procedure for determining the tensile properties of thin plastic films.[2][3]

  • Specimen Preparation:

    • Prepare thin films of the polymer by solvent casting or melt pressing.

    • Cut the films into rectangular or dog-bone-shaped specimens with standardized dimensions (e.g., 15 mm width and 150 mm length).[4] The thickness of the film should be less than 1 mm.[3][4]

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[4]

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with suitable grips for thin films.[5]

    • Measure the initial width and thickness of the specimen at several points along the gauge length and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not overtightened.

    • Set the initial grip separation (gauge length).

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures. The speed depends on the elongation of the sample; for instance, 500 mm/min for samples with elongation exceeding 100%.[4]

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the load-elongation curve, calculate the tensile strength (maximum stress before fracture), Young's modulus (the slope of the initial linear portion of the stress-strain curve), and the elongation at break (the strain at which the specimen fractures).[5]

Visualizing the Processes

Diagrams can aid in understanding complex chemical reactions and experimental workflows.

Synthesis_of_Alkyne_Functionalized_Polyurethane diol This compound (HO-(CH2)3-C≡C-(CH2)3-OH) prepolymer Pre-polymer Mixture diol->prepolymer diisocyanate Diisocyanate (OCN-R-NCO) diisocyanate->prepolymer catalyst Catalyst (e.g., DBTDL) catalyst->prepolymer solvent Solvent (e.g., DMF) solvent->prepolymer polymerization Polymerization (Heat) prepolymer->polymerization polymer Alkyne-Functionalized Polyurethane polymerization->polymer

Caption: Synthesis of an alkyne-functionalized polyurethane.

Mechanical_Testing_Workflow start Start: Polymer Sample film_prep Prepare Polymer Film (Solvent Casting / Melt Pressing) start->film_prep specimen_cut Cut Test Specimens (ASTM D882 Dimensions) film_prep->specimen_cut conditioning Condition Specimens (23°C, 50% RH, 40h) specimen_cut->conditioning measurement Measure Specimen Dimensions (Width, Thickness) conditioning->measurement utm_setup Set up Universal Testing Machine (UTM) mounting Mount Specimen in Grips utm_setup->mounting measurement->mounting testing Perform Tensile Test (Constant Strain Rate until Fracture) mounting->testing data_acq Record Load vs. Elongation Data testing->data_acq analysis Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation) data_acq->analysis end End: Comparative Data analysis->end

Caption: Workflow for mechanical properties comparison.

References

Safety Operating Guide

Navigating the Safe Handling of Oct-4-yne-1,8-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of similar aliphatic diols and internal alkynes, Oct-4-yne-1,8-diol is anticipated to be a combustible solid that may cause skin and serious eye irritation. While not classified as highly flammable, the presence of the alkyne functional group warrants caution. Therefore, a comprehensive approach to personal protection is essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and solid particulates causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin to prevent accidental contact.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if dust or aerosols are generated.Protects against inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

  • Keep the container tightly closed when not in use.

Handling and Use:
  • All handling should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid generating dust. If the compound is a solid, handle it carefully.

  • Use non-sparking tools for transferring the chemical.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling.

Spill Management:
  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container compatible with the solvent used.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Well-Ventilated Workspace a->b c Retrieve Chemical from Storage b->c d Weigh/Measure in Fume Hood c->d e Perform Experiment d->e f Decontaminate Workspace e->f g Segregate & Label Waste f->g h Dispose of Waste per Protocol g->h

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment. It is imperative to always consult your institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.